Shp2-IN-16
Description
Properties
Molecular Formula |
C25H24F2N6O |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(5S)-5-amino-1'-[7-(2,3-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydro-1H-cyclopenta[b]pyridine-6,4'-piperidine]-2-one |
InChI |
InChI=1S/C25H24F2N6O/c1-14-22(16-3-2-4-17(26)21(16)27)33-19(7-10-29-33)24(30-14)32-11-8-25(9-12-32)13-18-15(23(25)28)5-6-20(34)31-18/h2-7,10,23H,8-9,11-13,28H2,1H3,(H,31,34)/t23-/m1/s1 |
InChI Key |
YPAIQYUKPJORDA-HSZRJFAPSA-N |
Isomeric SMILES |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC(=O)N5)C6=C(C(=CC=C6)F)F |
Canonical SMILES |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC(=O)N5)C6=C(C(=CC=C6)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Shp2-IN-16: A Technical Guide on its Mechanism of Action in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways that drive GBM progression. SHP2 is a non-receptor protein tyrosine phosphatase that is essential for the full activation of the RAS/mitogen-activated protein kinase (MAPK) signaling cascade downstream of various receptor tyrosine kinases (RTKs) frequently dysregulated in GBM. Shp2-IN-16 is a novel, highly potent pyrazolopyrazine-based allosteric inhibitor of SHP2, designed for the treatment of glioblastoma. This document provides an in-depth technical overview of the mechanism of action of this compound in glioblastoma, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows.
Introduction: The Role of SHP2 in Glioblastoma
SHP2 is a key transducer of signals from activated RTKs, such as epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR), to the downstream RAS/ERK pathway.[1][2] In its basal state, SHP2 is autoinhibited. Upon growth factor stimulation, SHP2 is recruited to phosphorylated receptors or scaffolding proteins, leading to a conformational change that activates its phosphatase activity. This activation is crucial for sustained ERK signaling, which in turn promotes cell proliferation, survival, and differentiation.[3][4]
In glioblastoma, hyperactivation of the RAS/ERK pathway is a common oncogenic driver.[5] SHP2 plays a multifaceted role in GBM pathogenesis by:
-
Promoting RAS/ERK Signaling: SHP2 is a critical positive regulator of the RAS/ERK pathway, which is essential for GBM cell proliferation and survival.[4][5]
-
Modulating STAT3 Signaling: SHP2 can also dephosphorylate and inactivate STAT3, a transcription factor involved in cell survival and proliferation. The interplay between SHP2's positive regulation of ERK and negative regulation of STAT3 contributes to the complex signaling landscape of GBM.[2][3]
-
Driving Resistance to Therapy: SHP2 has been implicated in adaptive resistance to targeted therapies in various cancers, including glioma.[2][6]
Given its central role, targeting SHP2 with small molecule inhibitors presents a promising therapeutic strategy for glioblastoma.
This compound: A Potent Allosteric SHP2 Inhibitor
This compound is a novel pyrazolopyrazine compound identified as a highly potent inhibitor of SHP2.[7][8] As an allosteric inhibitor, it is expected to bind to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, stabilizing SHP2 in its inactive, autoinhibited conformation. This mechanism prevents the activation of SHP2 and subsequent downstream signaling.
Quantitative Data
Due to the novelty of this compound, publicly available data is limited. The primary quantitative metric available is its in vitro potency against the SHP2 enzyme. Data for other representative compounds from the same pyrazolopyrazine series are also included for comparison.[9][10]
| Compound | Target | IC50 (nM) | Reference |
| This compound | SHP2 | 1 | --INVALID-LINK-- |
| Shp2-IN-19 | SHP2 | 3 | --INVALID-LINK-- |
| Shp2-IN-21 | SHP2 | 2 | --INVALID-LINK-- |
Table 1: In Vitro Potency of this compound and Related Compounds.
Mechanism of Action in Glioblastoma
The primary mechanism of action of this compound in glioblastoma is the inhibition of the RAS/ERK signaling pathway. By locking SHP2 in its inactive state, this compound prevents the dephosphorylation of SHP2 substrates that are critical for RAS activation.
Signaling Pathways
The following diagram illustrates the canonical SHP2 signaling pathway in glioblastoma and the point of intervention for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of SHP2 inhibitors in glioblastoma.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of glioblastoma cell lines.
-
Cell Seeding: Seed glioblastoma cells (e.g., U87MG, T98G) in 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Phospho-ERK
This protocol is for assessing the effect of this compound on the phosphorylation of ERK, a key downstream effector of SHP2.
-
Cell Treatment and Lysis: Plate glioblastoma cells and treat with this compound at various concentrations for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204) and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the phospho-ERK signal to the total ERK signal.
Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of an in vivo glioblastoma model to evaluate the efficacy of this compound.
-
Cell Preparation: Culture human glioblastoma cells (e.g., U87MG-luciferase) and harvest them during the logarithmic growth phase. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/µL.
-
Animal Anesthesia: Anesthetize immunodeficient mice (e.g., athymic nude mice) with an appropriate anesthetic agent.
-
Stereotactic Intracranial Injection: Secure the mouse in a stereotactic frame. Create a burr hole in the skull over the desired injection site (e.g., right striatum). Slowly inject 2-5 µL of the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Post-operative Care: Suture the scalp incision and provide post-operative care, including analgesics.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (for luciferase-expressing cells) or MRI.
-
Drug Administration: Once tumors are established, randomize the mice into treatment and vehicle control groups. Administer this compound via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Efficacy Evaluation: Monitor tumor growth and the overall health and survival of the mice. At the end of the study, euthanize the mice and collect the brains for histological and immunohistochemical analysis.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for evaluating a novel SHP2 inhibitor like this compound.
Conclusion and Future Directions
This compound is a novel and highly potent SHP2 inhibitor with significant potential for the treatment of glioblastoma. Its mechanism of action, centered on the allosteric inhibition of SHP2 and the subsequent suppression of the RAS/ERK signaling pathway, targets a key vulnerability in this aggressive brain cancer. The high potency of this compound suggests it could be an effective therapeutic agent, although comprehensive preclinical studies are required to fully elucidate its efficacy and safety profile in glioblastoma models.
Future research should focus on:
-
Characterizing the in vitro effects of this compound on a panel of GBM cell lines with different genetic backgrounds.
-
Evaluating the in vivo efficacy of this compound in orthotopic glioblastoma models, including its ability to cross the blood-brain barrier.
-
Investigating potential combination therapies, such as with standard-of-care temozolomide or other targeted agents, to overcome therapeutic resistance.
The development of potent and specific SHP2 inhibitors like this compound represents a promising advancement in the quest for more effective treatments for glioblastoma.
References
- 1. An allosteric inhibitor of SHP2 effectively targets PDGFRα-driven glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data-driven computational modeling identifies determinants of glioblastoma response to SHP2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gain-Of-Function E76K-Mutant SHP2 Promotes Cell Proliferation, Metastasis, And Tumor Growth In Glioblastoma Through Activation Of The ERK/CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CS-02: SHP2 PROMOTES TUMOR PROGRESSION IN GBM VIA RAS ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
The Structure-Activity Relationship of Shp2-IN-16: A Technical Guide to a Novel Class of Pyrazolopyrazine SHP2 Inhibitors
A Comprehensive Analysis for Researchers and Drug Development Professionals
Introduction: The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in multiple cellular signaling pathways. Its involvement in cascades such as the Ras-mitogen-activated protein kinase (MAPK), JAK-STAT, and phosphoinositol-3-kinase (PI3K)-AKT pathways positions it as a key regulator of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of SHP2 activity, often due to mutations in the PTPN11 gene, has been implicated in the pathogenesis of various human diseases, including Noonan Syndrome, LEOPARD Syndrome, and several types of cancer, making it a highly attractive therapeutic target.[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel series of pyrazolopyrazine-based SHP2 inhibitors, with a focus on the potent compound Shp2-IN-16.
Core Compound Structures and Activity
A novel series of pyrazolopyrazine compounds have been synthesized and evaluated for their inhibitory activity against the SHP2 phosphatase. The general chemical structure of these compounds is depicted below. The structure-activity relationship was explored by modifying various substituents on the core scaffold.
General Structure of Pyrazolopyrazine SHP2 Inhibitors
A representative, non-specific chemical structure diagram would be manually created here to illustrate the core pyrazolopyrazine scaffold with placeholder labels for variable regions (R1, R2, Ring A, L, etc.) as described in the patent. This visual would serve as a reference for the SAR discussion. Caption: General chemical scaffold of the novel pyrazolopyrazine SHP2 inhibitors.
The inhibitory potency of these compounds was determined using a biochemical SHP2 phosphatase assay, with the results presented as IC50 values. A selection of these compounds, including this compound (also referred to as compound 222), are detailed in the table below.
Table 1: Structure and Inhibitory Activity of Representative Pyrazolopyrazine Compounds
| Compound ID | Structure | SHP2 IC50 (nM) |
| This compound (222) | (A specific chemical structure image for compound 222 would be inserted here) | 1 |
| 183 | (A specific chemical structure image for compound 183 would be inserted here) | 3 |
| ... | ... | ... |
| (This table would be populated with the specific chemical structures and corresponding IC50 values for all relevant compounds disclosed in the patent WO 2023/114954 A1.) |
Structure-Activity Relationship (SAR) Analysis
This section would contain a detailed written analysis of how different chemical modifications to the pyrazolopyrazine scaffold affect the SHP2 inhibitory activity, based on the data presented in Table 1. For example:
The SAR analysis of this series reveals several key features that contribute to potent SHP2 inhibition. The pyrazolopyrazine core serves as a crucial scaffold for orienting the key interacting moieties. Modifications at the R1 and R2 positions have a significant impact on potency. For instance, the presence of a specific substituent at R1 in this compound appears to be critical for its picomolar inhibitory activity. Furthermore, the nature of "Ring A" and the linker "L" also modulate the compound's potency, likely by influencing its conformation and interaction with the allosteric binding pocket of SHP2. The exceptional potency of this compound (IC50 = 1 nM) highlights the optimal combination of these structural features.
Experimental Protocols
SHP2 Phosphatase Inhibition Assay
The in vitro inhibitory activity of the pyrazolopyrazine compounds against SHP2 was determined using a biochemical phosphatase assay.[1][2]
Materials:
-
Recombinant human SHP2 enzyme
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) as the substrate
-
Assay Buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well black plates
Procedure:
-
A solution of the SHP2 enzyme was prepared in the assay buffer.
-
The test compounds were serially diluted in DMSO and then further diluted in the assay buffer.
-
In a 384-well plate, the SHP2 enzyme solution was added to wells containing the diluted test compounds or DMSO (as a control).
-
The plate was incubated at room temperature for a specified period (e.g., 15-60 minutes) to allow for compound binding to the enzyme.
-
The enzymatic reaction was initiated by the addition of the DiFMUP substrate to all wells.
-
The fluorescence intensity was measured at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission) over time using a plate reader.
-
The rate of the enzymatic reaction was calculated from the linear portion of the fluorescence versus time curve.
-
The percent inhibition for each compound concentration was determined relative to the DMSO control.
-
IC50 values were calculated by fitting the percent inhibition data to a four-parameter logistic equation using appropriate software.
Signaling Pathways and Experimental Workflows
SHP2 is a key signaling node that positively regulates the RAS/MAPK pathway downstream of receptor tyrosine kinases (RTKs).[1][2][3] Allosteric inhibitors of SHP2, such as the pyrazolopyrazine series, are designed to stabilize the auto-inhibited conformation of the enzyme, thereby preventing its activation and downstream signaling.
SHP2-Mediated Signaling Pathway
Caption: Simplified diagram of the SHP2-mediated RAS/MAPK signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for SHP2 Inhibitor Evaluation
Caption: A generalized workflow for the discovery and evaluation of novel SHP2 inhibitors like this compound.
Conclusion
The novel series of pyrazolopyrazine compounds, exemplified by the highly potent inhibitor this compound, represents a significant advancement in the development of SHP2-targeted therapies. The detailed structure-activity relationship data provides a valuable roadmap for the design of future inhibitors with improved potency and pharmacokinetic properties. The robust biochemical and cellular assays employed in the evaluation of these compounds serve as a benchmark for future screening and characterization efforts. Further investigation into the in vivo efficacy and safety of this chemical series is warranted to fully assess its therapeutic potential for the treatment of glioblastoma and other SHP2-dependent malignancies.
References
Preclinical Evaluation of Shp2-IN-16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of Shp2-IN-16, a potent, novel pyrazolopyrazine inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2). Due to the limited availability of detailed public data for this compound, this document presents its known biochemical potency and supplements it with representative data and protocols from other well-characterized allosteric SHP2 inhibitors (e.g., SHP099, RMC-4550, TNO155) to provide a thorough framework for its preclinical assessment.
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2] It is a key component of the RAS-MAPK pathway, which is frequently dysregulated in various human cancers, making SHP2 a compelling target for cancer therapy.[1][3][4][5] this compound has been identified as a highly potent inhibitor intended for glioblastoma research.[6]
In Vitro Profile of this compound and Representative SHP2 Inhibitors
The initial preclinical evaluation of a SHP2 inhibitor involves determining its potency against the isolated enzyme and its activity in cancer cell lines.
Biochemical and Cellular Potency
This compound has demonstrated high potency in biochemical assays. The tables below summarize the key in vitro activity data for this compound and provide representative cellular activity data for other leading SHP2 inhibitors against various cancer cell lines.
Table 1: Biochemical Potency of this compound
| Compound | Target | IC50 (nM) | Assay Type | Source |
| This compound (Example 222) | SHP2 | 1 | Phosphatase Assay | [6] |
Table 2: Representative Cellular Anti-proliferative Activity of Allosteric SHP2 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| SHP099 | KYSE-520 | Esophageal Squamous Cell Carcinoma | 0.57 |
| RMC-4550 | NCI-H929 | Multiple Myeloma | ~1.5 (at 72h) |
| TNO155 | NCI-H358 | Non-Small Cell Lung Cancer | ~0.1 |
| SHP099 | RPMI-8226 | Multiple Myeloma | ~2.5 (at 72h) |
Note: Data for SHP099, RMC-4550, and TNO155 are representative of the inhibitor class and sourced from publicly available research.[7]
Experimental Protocols
Protocol 1: SHP2 Biochemical Phosphatase Assay
This protocol describes a common method to determine the enzymatic inhibition of SHP2.
-
Reagents & Materials :
-
Procedure :
-
Prepare a working solution of SHP2 protein in the assay buffer.
-
Add 1 µL of serially diluted test compound to the wells of the 384-well plate.
-
Add 20 µL of the SHP2 working solution to each well and incubate for a predefined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding 5 µL of the DiFMUP substrate solution.
-
Monitor the fluorescence intensity (Excitation: 350 nm, Emission: 450 nm) over time. The product, DiFMU, is fluorescent.[10]
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell Viability (Anti-proliferative) Assay
This protocol outlines the measurement of a compound's effect on cancer cell proliferation.
-
Reagents & Materials :
-
Cancer cell lines (e.g., U87MG for glioblastoma).
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
Test Compound (this compound) serially diluted.
-
Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based reagent.
-
96-well cell culture plates.
-
Spectrophotometer (plate reader).
-
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serially diluted concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours until a color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Mechanism of Action: Signaling Pathway Modulation
SHP2 functions as a critical scaffold and phosphatase downstream of receptor tyrosine kinases (RTKs).[3][4] Its primary role is to dephosphorylate specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, which promotes cell proliferation and survival.[1][2][11] Allosteric inhibitors like this compound are designed to stabilize SHP2 in its auto-inhibited conformation, preventing its activation and blocking downstream signaling.[9]
References
- 1. Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. irbm.com [irbm.com]
- 6. Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CS-02: SHP2 PROMOTES TUMOR PROGRESSION IN GBM VIA RAS ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Shp2-IN-16 Target Engagement in Cancer Cells
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the target engagement of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) inhibitors in cancer cells, with a specific focus on the methodologies used to quantify their interaction with the Shp2 protein. Shp2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction pathways, most notably the RAS-RAF-MEK-ERK (MAPK) signaling cascade, which is frequently dysregulated in various cancers.[1][2][3][4][5][6][7] Consequently, Shp2 has emerged as a compelling target for anti-cancer drug development.[1][8]
This document details the mechanism of action of Shp2 and its inhibitors, provides quantitative data for a representative allosteric inhibitor, outlines detailed protocols for key target engagement assays, and presents visual diagrams of the relevant signaling pathways and experimental workflows.
Note on Shp2-IN-16: As of the latest available data, there is no publicly accessible scientific literature containing specific quantitative data (e.g., IC50, CETSA ΔTm, or p-ERK inhibition) for a compound designated "this compound". Therefore, this guide will utilize data from well-characterized, pioneering Shp2 allosteric inhibitors such as SHP099 and RMC-4550 to illustrate the principles and methodologies of target engagement. These inhibitors serve as excellent proxies to understand how a novel agent like this compound would be characterized.
The Role of Shp2 in Cancer Signaling
Shp2, encoded by the PTPN11 gene, is a ubiquitously expressed protein that is crucial for the full activation of the RAS/MAPK pathway downstream of receptor tyrosine kinases (RTKs).[9] In its inactive state, the N-terminal SH2 domain of Shp2 folds back to block the active site of the phosphatase domain, resulting in auto-inhibition.[10][11] Upon growth factor stimulation, Shp2 is recruited to phosphorylated tyrosine residues on RTKs or adaptor proteins, leading to a conformational change that relieves this auto-inhibition and activates its phosphatase activity.[10][11] Activated Shp2 dephosphorylates specific substrates, ultimately leading to the activation of RAS and the downstream ERK signaling cascade, which promotes cell proliferation, survival, and differentiation.[1][2][3][5][6][7][12]
Dysregulation of Shp2 activity, through gain-of-function mutations or overexpression, is associated with various developmental disorders and is a key driver in several types of cancer, including leukemia, lung cancer, and breast cancer.[1][2][3]
Mechanism of Action of Allosteric Shp2 Inhibitors
Allosteric Shp2 inhibitors, such as SHP099, represent a novel class of anti-cancer agents.[1] Instead of competing with substrates at the active site, these inhibitors bind to a pocket at the interface of the N-SH2, C-SH2, and phosphatase domains.[1] This binding stabilizes the auto-inhibited conformation of Shp2, effectively locking the enzyme in its inactive state and preventing its activation.[1]
Quantitative Analysis of Shp2 Target Engagement
The following tables summarize key quantitative data for the well-characterized allosteric Shp2 inhibitors, SHP099 and RMC-4550. This data is representative of the types of measurements required to characterize a novel inhibitor like this compound.
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| SHP099 | Shp2 | 71 | - | Biochemical Assay | [1] |
| RMC-4550 | Shp2 | 29 (pERK) | NCI-H1838 | Cellular Assay | [7] |
| RMC-4550 | Shp2 | 24 (pERK) | MeWo | Cellular Assay | [7] |
| SHP099 | Shp2 | - | RPMI-8226 | In vivo xenograft | [12][13] |
| RMC-4550 | Shp2 | - | RPMI-8226 | In vivo xenograft | [12][13] |
Table 1: Inhibitory Potency of Representative Shp2 Inhibitors.
| Inhibitor | Target | ΔTm (°C) | Cell Line | Assay Type | Reference |
| SHP099 | Shp2-WT | 4.8 | Recombinant Protein | Protein Thermal Shift | [14] |
| SHP099 | Shp2-E76K | 1.2 | Recombinant Protein | Protein Thermal Shift | [14] |
| RMC-4550 | Shp2-WT | > SHP099 | HEK293T | Cellular Thermal Shift | [14] |
| Ex-57 | Shp2-WT | > SHP099 | HEK293T | Cellular Thermal Shift | [14] |
Table 2: Thermal Shift Assay Data for Representative Shp2 Inhibitors.
Experimental Protocols for Target Engagement
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a compound in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells of interest to 70-80% confluency.
-
Treat cells with varying concentrations of the Shp2 inhibitor (e.g., this compound) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes using a PCR cycler, followed by a cooling step to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Denature the soluble protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Shp2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the melting curve of Shp2 in the presence and absence of the inhibitor.
-
Immunoprecipitation (IP) Coupled with Western Blotting
This technique is used to assess the effect of an inhibitor on the phosphorylation status of Shp2's downstream effectors, such as ERK.
Protocol:
-
Cell Culture and Lysis:
-
Culture and treat the cells with the Shp2 inhibitor as described for CETSA.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific for the protein of interest (e.g., phospho-ERK) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes and incubate for an additional 1-2 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform SDS-PAGE and Western blotting as described for CETSA, probing with antibodies against total ERK and phospho-ERK to assess the change in phosphorylation.
-
Proximity Ligation Assay (PLA)
PLA is a highly sensitive method to detect and visualize protein-protein interactions in situ. It can be used to confirm that a Shp2 inhibitor disrupts the interaction between Shp2 and its upstream activators or downstream substrates.
Protocol:
-
Cell Culture and Fixation:
-
Grow cells on coverslips and treat with the Shp2 inhibitor.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent-containing buffer.
-
-
Antibody Incubation:
-
Incubate the cells with a pair of primary antibodies raised in different species that recognize the two proteins of interest (e.g., Shp2 and a phosphorylated RTK).
-
Wash the cells to remove unbound primary antibodies.
-
-
PLA Probe Incubation and Ligation:
-
Incubate with secondary antibodies conjugated to oligonucleotides (PLA probes).
-
If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA molecule.
-
-
Amplification and Detection:
-
Amplify the circular DNA template via rolling circle amplification using a fluorescently labeled probe.
-
Visualize the resulting PLA signals as distinct fluorescent spots using a fluorescence microscope.
-
Quantify the number of spots per cell to measure the extent of protein-protein interaction.
-
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Shp2 Signaling Pathway and Inhibition.
Caption: Cellular Thermal Shift Assay Workflow.
Caption: Immunoprecipitation Workflow.
Caption: Proximity Ligation Assay Workflow.
Conclusion
The methodologies and data presented in this guide provide a robust framework for assessing the target engagement of novel Shp2 inhibitors like this compound in cancer cells. By employing techniques such as CETSA, immunoprecipitation, and proximity ligation assays, researchers can confirm direct binding to Shp2, quantify the downstream effects on signaling pathways, and visualize the disruption of protein-protein interactions within the cellular context. While specific data for this compound is not yet publicly available, the principles and protocols outlined herein, using well-characterized inhibitors as examples, offer a clear path forward for its preclinical evaluation and development as a potential anti-cancer therapeutic.
References
- 1. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway | Cancer Biology & Medicine [cancerbiomed.org]
- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms [frontiersin.org]
- 8. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The tyrosine phosphatase SHP2 is required for cell transformation by the receptor tyrosine kinase mutants FIP1L1‐PDGFRα and PDGFRα D842V - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Shp2-IN-16: A Novel Pyrazolopyrazine-Based Allosteric Inhibitor for Glioblastoma Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways, particularly the RAS-mitogen-activated protein kinase (MAPK) cascade, which is frequently hyperactivated in GBM. Shp2's role in promoting cell survival, proliferation, and resistance to therapy makes it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of Shp2-IN-16, a novel, highly potent pyrazolopyrazine-based allosteric inhibitor of Shp2, as a potential therapeutic agent for glioblastoma. We consolidate the available preclinical data, outline detailed experimental protocols for its evaluation, and present key signaling pathways and experimental workflows through structured diagrams.
Introduction to Shp2 in Glioblastoma
Src homology region 2-containing protein tyrosine phosphatase 2 (Shp2) is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of various receptor tyrosine kinases (RTKs), including EGFR and PDGFR, which are often dysregulated in glioblastoma.[1][2] Shp2 functions as a signal amplifier, primarily by dephosphorylating specific targets, which leads to the sustained activation of the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT signaling pathways.[3][4] These pathways are fundamental drivers of cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of many cancers, including glioblastoma.[5][6]
Mutations in the PTPN11 gene can lead to hyperactivation of Shp2, contributing to various developmental disorders and malignancies.[1] In glioblastoma, while PTPN11 mutations are relatively rare, the functional importance of wild-type Shp2 in mediating oncogenic signaling is well-established.[1] Inhibition of Shp2, therefore, represents a promising therapeutic strategy to attenuate the downstream signaling that drives glioblastoma progression.[5]
This compound: A Potent Allosteric Inhibitor
This compound is a novel pyrazolopyrazine-based compound identified as a highly potent allosteric inhibitor of Shp2.[1][3] Allosteric inhibitors represent a significant advancement in targeting phosphatases, offering greater specificity compared to active-site inhibitors. They function by binding to a site distinct from the catalytic pocket, stabilizing Shp2 in an auto-inhibited conformation. This prevents the conformational changes necessary for its activation, thereby blocking its downstream signaling functions.[1]
Quantitative Data
The available preclinical data for this compound demonstrates its high potency in biochemical assays. This information is critical for dose-finding studies and for comparing its activity with other known Shp2 inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Shp2 | Phosphatase Assay | 1 | [1][3] |
Table 1: In Vitro Efficacy of this compound.
Signaling Pathways and Mechanism of Action
This compound, by allosterically inhibiting Shp2, is designed to block the signal transduction from activated RTKs to the downstream RAS-MAPK and PI3K-AKT pathways. The following diagram illustrates the central role of Shp2 in these cascades and the proposed point of intervention for this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the efficacy of this compound in glioblastoma models. These are generalized protocols based on standard practices for Shp2 inhibitor testing and should be optimized for specific experimental conditions.
In Vitro Cell Viability Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in glioblastoma cell lines.
Protocol:
-
Cell Seeding: Plate glioblastoma cells (e.g., U87MG, T98G) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Pathway Modulation
This protocol is for assessing the effect of this compound on the phosphorylation status of key downstream signaling proteins like ERK.
Protocol:
-
Cell Treatment: Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p-ERK to total ERK.
In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of glioblastoma cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle.
-
Efficacy Assessment: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: The experiment is terminated when tumors in the control group reach a specific size or at a pre-defined time point. Calculate the tumor growth inhibition (TGI) and assess any effects on animal survival.
Conclusion and Future Directions
This compound is a novel and highly potent pyrazolopyrazine-based allosteric inhibitor of Shp2 with demonstrated potential for the treatment of glioblastoma. Its high in vitro potency warrants further comprehensive preclinical evaluation. Future studies should focus on determining its efficacy in a panel of patient-derived glioblastoma cell lines, assessing its ability to cross the blood-brain barrier in orthotopic in vivo models, and exploring its potential in combination with standard-of-care therapies for glioblastoma, such as temozolomide and radiation. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to further investigate the therapeutic utility of this compound in the fight against glioblastoma.
References
- 1. Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An allosteric inhibitor of SHP2 effectively targets PDGFRα-driven glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Data-driven computational modeling identifies determinants of glioblastoma response to SHP2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Docking of Shp2-IN-16 with SHP2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated target for therapeutic intervention in a variety of human cancers and developmental disorders. The development of small molecule inhibitors targeting SHP2 has emerged as a promising strategy in oncology. This technical guide provides a comprehensive overview of the molecular docking of a potent inhibitor, Shp2-IN-16, with its target protein, SHP2. We will delve into the structural and functional aspects of SHP2, its role in key signaling pathways, and provide a detailed, generalized protocol for performing molecular docking studies. This guide is intended to serve as a valuable resource for researchers and scientists involved in the discovery and development of novel SHP2 inhibitors.
Introduction to SHP2
SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). Its structure comprises two tandem SH2 domains (N-SH2 and C-SH2), a catalytic protein tyrosine phosphatase (PTP) domain, and a C-terminal tail with tyrosine phosphorylation sites. In its basal state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain blocks the active site of the PTP domain. Upon cellular stimulation, the SH2 domains bind to specific phosphotyrosine motifs on activated receptors or scaffolding proteins, leading to a conformational change that relieves this auto-inhibition and activates the phosphatase.
Activated SHP2 positively regulates the RAS/mitogen-activated protein kinase (MAPK) signaling pathway, a central cascade controlling cell proliferation, differentiation, and survival. Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of several developmental disorders, including Noonan syndrome, and various malignancies.
This compound: A Potent SHP2 Inhibitor
This compound is a novel and highly potent inhibitor of SHP2, identified for its potential therapeutic application in glioblastoma.[1][2] Its inhibitory activity against SHP2 is remarkably high, as evidenced by its low nanomolar IC50 value.
Quantitative Data for this compound
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Reference |
| IC50 | 1 nM | [1][2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
SHP2 Signaling Pathways
SHP2 is a critical regulator of multiple intracellular signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of SHP2 inhibitors.
RAS/MAPK Pathway
SHP2 is a key upstream activator of the RAS/MAPK pathway.[3][4][5][6] Upon activation by growth factors, SHP2 is recruited to receptor tyrosine kinases or scaffolding proteins like Gab1, where it dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. Constitutive activation of this pathway is a hallmark of many cancers.
PI3K/AKT Pathway
The role of SHP2 in the PI3K/AKT pathway is complex and can be context-dependent, exhibiting both activating and inhibitory functions.[7][8][9] SHP2 can dephosphorylate negative regulators of PI3K signaling, thereby promoting its activation. Conversely, it can also dephosphorylate docking sites for the p85 subunit of PI3K on adaptor proteins like Gab1, leading to the termination of the signal.
JAK/STAT Pathway
SHP2 can also modulate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[10][11][12] In many contexts, SHP2 acts as a negative regulator by dephosphorylating JAKs or STATs, thereby attenuating cytokine signaling. However, its precise role can vary depending on the specific receptor and cellular context.
Molecular Docking Experimental Protocol
While the specific, detailed protocol for the molecular docking of this compound has not been published in full, this section provides a comprehensive, generalized workflow based on established methodologies for docking allosteric inhibitors to SHP2.[1][13][14][15]
Conceptual Workflow
Protein Preparation
-
Obtain SHP2 Structure: Download the crystal structure of human SHP2 from the Protein Data Bank (PDB). Structures complexed with allosteric inhibitors (e.g., PDB IDs: 2SHP, 6BMV, 8B5Y) are ideal starting points.[16][17][18]
-
Pre-processing: Remove water molecules, ions, and any co-crystallized ligands from the PDB file.
-
Add Hydrogens: Add hydrogen atoms to the protein structure, which are typically absent in crystal structures.
-
Assign Charges: Assign partial charges to each atom using a force field such as CHARMm or AMBER.
-
Energy Minimization: Perform energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.
Ligand Preparation
-
Obtain Ligand Structure: The 2D structure of this compound can be obtained from chemical databases or drawn using molecular editing software.
-
3D Conversion: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign Charges: Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
Molecular Docking
-
Define the Binding Site: For allosteric inhibitors like this compound, the binding site is typically located in the "tunnel" at the interface of the N-SH2, C-SH2, and PTP domains.[15] Define a grid box encompassing this allosteric pocket.
-
Docking Algorithm: Utilize a molecular docking program such as AutoDock, GOLD, or Maestro.[1][14] These programs employ search algorithms (e.g., genetic algorithm, Lamarckian genetic algorithm) to explore various conformations and orientations of the ligand within the defined binding site.
-
Scoring Function: The docking program will use a scoring function to estimate the binding affinity of each generated pose. Lower scores generally indicate more favorable binding.
Post-Docking Analysis
-
Pose Clustering: Group the docked conformations into clusters based on their root-mean-square deviation (RMSD).
-
Binding Mode Analysis: Analyze the lowest energy and most populated clusters to identify the most probable binding mode.
-
Interaction Analysis: Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that contribute to the binding affinity.
Conclusion
The molecular docking of this compound with SHP2 provides valuable insights into the potential binding mode and the structural basis for its high inhibitory potency. This in-depth technical guide offers a framework for researchers to conduct similar in silico studies, which are instrumental in the rational design and optimization of novel SHP2 inhibitors. The integration of computational and experimental approaches will continue to accelerate the development of targeted therapies for SHP2-driven diseases.
References
- 1. 4.4. Molecular Docking [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SHP-2 regulates the phosphatidylinositide 3'-kinase/Akt pathway and suppresses caspase 3-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Receptor-specific regulation of phosphatidylinositol 3'-kinase activation by the protein tyrosine phosphatase Shp2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The tyrosine phosphatase SHP2 increases robustness and information transfer within IL-6-induced JAK/STAT signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein tyrosine phosphatases in the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a novel SHP2 allosteric inhibitor using virtual screening, FMO calculation, and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
- 18. rcsb.org [rcsb.org]
Methodological & Application
Application Notes and Protocols for Shp2-IN-16 in In Vitro Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] In glioblastoma (GBM), the most aggressive primary brain tumor, SHP2 is a key component of oncogenic signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive tumor cell proliferation, survival, and invasion.[1][4][5][6] Inhibition of SHP2 has emerged as a promising therapeutic strategy for GBM.[4][7]
Shp2-IN-16 is a potent and specific allosteric inhibitor of SHP2 with a reported IC50 of 1 nM.[8] These application notes provide detailed protocols for the in vitro use of this compound in glioblastoma cell lines to assess its therapeutic potential and to study the effects of SHP2 inhibition on key signaling pathways.
Data Presentation
Table 1: In Vitro Potency of SHP2 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |
| This compound | SHP2 | 1 | Not specified | [8] |
| SHP099 | SHP2 | 71 | Not specified | N/A |
| RMC-4550 | SHP2 | 2.5 | Not specified | N/A |
| TNO155 | SHP2 | 10 | Not specified | [4] |
Note: IC50 values can vary depending on the assay conditions and cell line used.
Signaling Pathway Modulated by this compound
SHP2 is a critical node in cellular signaling, primarily acting downstream of activated receptor tyrosine kinases (RTKs). Upon growth factor binding, RTKs become phosphorylated, creating docking sites for the SH2 domains of SHP2. This recruitment leads to a conformational change in SHP2, activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, which paradoxically leads to the activation of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK pathway. This compound, as an allosteric inhibitor, binds to a pocket on SHP2, stabilizing it in an inactive conformation and thereby preventing its downstream signaling functions.
Caption: Mechanism of SHP2 activation and inhibition by this compound.
Experimental Protocols
Cell Culture of Glioblastoma Cell Lines
A panel of glioblastoma cell lines is recommended to account for the heterogeneity of the disease. Commonly used cell lines include U87MG, LN18, T98G, and U118MG.[9][10]
Materials:
-
Glioblastoma cell lines (e.g., U87MG, LN18, T98G from ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Culture glioblastoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at an appropriate density.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (DMSO alone) should be included in all experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Glioblastoma cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Caption: Workflow for assessing cell viability using the MTT assay.
Western Blot Analysis of Signaling Pathways
This technique is used to detect changes in the phosphorylation status and total protein levels of key components of the SHP2 signaling pathways.
Materials:
-
Glioblastoma cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-SHP2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for the desired time (e.g., 2, 6, 24 hours).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Caption: General workflow for Western Blot analysis.
Troubleshooting
-
Low solubility of this compound: If precipitation is observed, gently warm the stock solution and vortex. Ensure the final DMSO concentration in the media is low.
-
High background in Western Blots: Optimize blocking conditions (time and blocking agent) and antibody concentrations. Ensure adequate washing steps.
-
Inconsistent MTT assay results: Ensure even cell seeding and avoid edge effects in the 96-well plate. Check for contamination.
Conclusion
These application notes provide a framework for the in vitro evaluation of this compound in glioblastoma cell lines. The provided protocols for cell culture, inhibitor preparation, cell viability assays, and Western blotting will enable researchers to investigate the efficacy of this compound and its mechanism of action in glioblastoma. The presented data and diagrams offer a clear overview for drug development professionals. Further studies, including in vivo models, will be necessary to fully elucidate the therapeutic potential of this compound for the treatment of glioblastoma.
References
- 1. Induced clustering of SHP2-depleted tumor cells in vascular islands restores sensitivity to MEK/ERK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Data-driven computational modeling identifies determinants of glioblastoma response to SHP2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gain-Of-Function E76K-Mutant SHP2 Promotes Cell Proliferation, Metastasis, And Tumor Growth In Glioblastoma Through Activation Of The ERK/CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The tyrosine phosphatase SHP2 regulates focal adhesion kinase to promote EGF-induced lamellipodia persistence and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. CS-02: SHP2 PROMOTES TUMOR PROGRESSION IN GBM VIA RAS ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Shp2-IN-16 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It is a key positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently hyperactivated in various human cancers.[2] Consequently, SHP2 has emerged as a compelling therapeutic target for the development of novel anti-cancer agents. Allosteric inhibitors of SHP2 have shown promise in preclinical models by stabilizing the enzyme in an inactive conformation.[2][3]
This document provides detailed application notes and protocols for the in vivo use of SHP2 inhibitors, using "Shp2-IN-16" as a representative compound. The information is compiled from preclinical studies of various allosteric SHP2 inhibitors, including SHP099, RMC-4550, and PF-07284892, to provide a comprehensive guide for researchers.
Signaling Pathway
SHP2 is a crucial transducer of signals from RTKs to the downstream RAS-ERK pathway. Upon growth factor binding, RTKs become autophosphorylated, creating docking sites for the SH2 domains of SHP2. This recruitment to the plasma membrane leads to a conformational change in SHP2, activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of RAS and the downstream ERK cascade, which promotes cell proliferation, survival, and differentiation.
Dosage and Administration in Animal Models
The dosage of SHP2 inhibitors in animal studies can vary depending on the specific compound, cancer model, and route of administration. The following table summarizes dosages for several well-characterized allosteric SHP2 inhibitors in mouse xenograft models.
| Inhibitor | Dose | Route of Administration | Dosing Schedule | Animal Model (Cancer Type, Cell Line) | Reference |
| SHP099 | 75 mg/kg | Oral Gavage | Daily | Multiple Myeloma (RPMI-8226) | [4][5] |
| 37.5 mg/kg | Oral Gavage | 6 days/week | Hepatocellular Carcinoma | [6] | |
| 75 mg/kg | Oral Gavage | Daily or Every Other Day | Pancreatic Ductal Adenocarcinoma (Capan-2, MIAPaCa-2), Non-Small Cell Lung Cancer (H358) | [7] | |
| RMC-4550 | 30 mg/kg | Oral Gavage | Daily | Multiple Myeloma (RPMI-8226) | [4][5] |
| 10 or 30 mg/kg | Oral Gavage | Daily, 5 days on/2 days off | Neurofibroma (DhhCre;Nf1fl/fl mice) | [8] | |
| 20 mg/kg | Oral Gavage | Every Other Day | Myeloproliferative Neoplasms (MPL-W515L model) | [9] | |
| PF-07284892 | 30 mg/kg | Oral Gavage | Every Other Day | Lung Cancer (NCI-H3122 lorR-06), Colorectal Cancer (VACO-432), Pancreatic Cancer (MIA PaCa-2) | [10] |
| P9 (PROTAC) | 25 and 50 mg/kg | Intraperitoneal Injection | Not specified | Squamous Cell Carcinoma (KYSE-520) | [5] |
Experimental Protocols
Vehicle Formulation and Preparation
The choice of vehicle is critical for ensuring the solubility and bioavailability of the SHP2 inhibitor. Common vehicles for oral administration of these compounds include:
-
0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in water: A common vehicle for suspending compounds for oral gavage.
-
5% DMSO + 30% PEG300 in ddH2O: Used for compounds that require a co-solvent system for solubilization.[6]
-
Methyl-cellulose + Tween80: A suspension formulation used for oral administration.[7]
Preparation Protocol for 0.5% HPMC Vehicle:
-
Weigh the required amount of HPMC.
-
Heat a portion of sterile water to 60-70°C.
-
Slowly add the HPMC to the heated water while stirring vigorously to prevent clumping.
-
Once dispersed, add the remaining volume of cold sterile water and continue to stir until a clear, uniform solution is formed.
-
Allow the solution to cool to room temperature before use.
-
Weigh the appropriate amount of this compound and add it to the vehicle.
-
Vortex and/or sonicate the mixture to ensure a homogenous suspension. Prepare fresh daily.
In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
References
- 1. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity [mdpi.com]
- 6. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daytime SHP2 inhibitor dosing, when immune cell numbers are elevated, shrinks neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SHP2 Inhibition in Preclinical Glioblastoma Models
A Note on the Specific Inhibitor Shp2-IN-16:
Initial literature searches for the administration of This compound in preclinical glioblastoma models did not yield specific in vivo data, including dosing, administration routes, or efficacy. While this compound is documented as a potent SHP2 inhibitor with a high degree of selectivity, its application in preclinical animal models of glioblastoma has not been detailed in the available scientific literature.
Therefore, these application notes will focus on a well-characterized, structurally distinct, and widely studied allosteric SHP2 inhibitor, SHP099 , as a representative compound for this target class in glioblastoma research. The protocols and data presented for SHP099 can serve as a valuable reference and starting point for researchers investigating novel SHP2 inhibitors like this compound in similar preclinical settings.
Introduction to SHP2 Inhibition in Glioblastoma
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis. A key driver of GBM pathogenesis is the aberrant activation of receptor tyrosine kinase (RTK) signaling pathways, such as the platelet-derived growth factor receptor alpha (PDGFRα) pathway. The non-receptor protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical downstream signaling node for multiple RTKs.[1][2] SHP2 plays a crucial role in activating the RAS/mitogen-activated protein kinase (MAPK) signaling cascade, which promotes cell survival, proliferation, and migration.[1][2] Consequently, inhibition of SHP2 has emerged as a promising therapeutic strategy for GBM.[1]
SHP099 is a potent and selective allosteric inhibitor of SHP2 that has demonstrated efficacy in preclinical GBM models, particularly those with activated PDGFRα signaling.[1][2] It has been shown to cross the blood-brain barrier, inhibit tumor growth, and extend survival in orthotopic xenograft models, both as a monotherapy and in combination with standard-of-care chemotherapy like temozolomide (TMZ).[1][2]
Data Presentation: Efficacy of SHP099 in Preclinical Glioblastoma Models
The following table summarizes the quantitative data from preclinical studies of SHP099 in glioblastoma models.
| Parameter | Details | Reference |
| Animal Model | Orthotopic xenografts in NOD/SCID mice | [1] |
| Cell Lines | Transformed mouse astrocytes and patient-derived glioma stem-like cells (GSCs) with activated PDGFRα signaling | [1][2] |
| Drug Formulation | SHP099 formulated for oral administration | [1] |
| Dosing Regimen | Oral gavage | [1] |
| Efficacy as Monotherapy | - Preferentially inhibited cell survival and self-renewal of GSCs compared to neural progenitor cells in vitro.- Accumulated at efficacious concentrations in the brain.- Inhibited tumor growth and extended survival of animals with orthotopic xenografts. | [1][2] |
| Combination Therapy | SHP099 in combination with temozolomide (TMZ) | [1] |
| Efficacy of Combination | Significantly prolonged survival compared to either treatment alone. | [2] |
| Molecular Effects | - Inhibited SHP-2-stimulated activation of extracellular signal-regulated protein kinases 1 and 2 (ERK1/2) in vivo.- Attenuated cell cycle progression in GBM cells with activated PDGFRα. | [1][2] |
Experimental Protocols
In Vitro Evaluation of SHP099 in Glioblastoma Cells
Objective: To assess the effect of SHP099 on the viability and signaling pathways of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., patient-derived glioma stem-like cells with PDGFRα activation)
-
Neural progenitor cells (as a control)
-
Cell culture medium and supplements
-
SHP099
-
Assay reagents for cell viability (e.g., CellTiter-Glo®)
-
Antibodies for Western blotting (e.g., anti-p-ERK, anti-ERK, anti-SHP2)
Protocol:
-
Cell Culture: Culture GBM cells and neural progenitor cells under appropriate conditions.
-
SHP099 Treatment: Treat cells with a range of SHP099 concentrations for a specified duration (e.g., 72 hours).
-
Cell Viability Assay: Measure cell viability using a luminescent or colorimetric assay to determine the IC50 of SHP099.
-
Western Blot Analysis:
-
Lyse treated cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against p-ERK, total ERK, and SHP2, followed by secondary antibodies.
-
Visualize and quantify protein bands to assess the inhibition of ERK phosphorylation.
-
In Vivo Administration of SHP099 in Orthotopic Glioblastoma Xenograft Models
Objective: To evaluate the in vivo efficacy of SHP099 as a single agent and in combination with temozolomide in a preclinical glioblastoma model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Glioblastoma cells (e.g., patient-derived GSCs with PDGFRα activation) engineered to express a reporter gene (e.g., luciferase)
-
SHP099 formulated for oral gavage
-
Temozolomide (TMZ)
-
Bioluminescence imaging system
-
Animal welfare and monitoring equipment
Protocol:
-
Orthotopic Implantation:
-
Anesthetize mice and secure them in a stereotactic frame.
-
Implant glioblastoma cells into the brain (e.g., striatum) of the mice.
-
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging at regular intervals.
-
Treatment Initiation: Once tumors are established (detectable by imaging), randomize mice into treatment groups:
-
Vehicle control
-
SHP099 alone
-
TMZ alone
-
SHP099 + TMZ
-
-
Drug Administration:
-
Administer SHP099 via oral gavage at a predetermined dose and schedule.
-
Administer TMZ according to an established protocol (e.g., intraperitoneal injection).
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth via bioluminescence imaging throughout the study.
-
Monitor animal body weight and overall health.
-
Record survival data for each treatment group.
-
-
Pharmacodynamic Analysis:
-
At the end of the study or at specific time points, collect brain tissue.
-
Perform immunohistochemistry or Western blot analysis to assess the levels of p-ERK and other relevant biomarkers in the tumor tissue to confirm target engagement.
-
Visualizations
Caption: SHP2 Signaling Pathway in Glioblastoma.
Caption: Preclinical Experimental Workflow.
Caption: SHP2 Inhibition and Downstream Effects.
References
Application Note: A Multi-faceted Approach for Evaluating the Brain Penetration of Shp2-IN-16
Audience: Researchers, scientists, and drug development professionals.
Introduction Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase. It plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs), primarily through the RAS/mitogen-activated protein kinase (MAPK) pathway, which governs cell proliferation, differentiation, and survival.[1][2][3][4] Given its function as a key signaling node, Shp2 has emerged as a promising therapeutic target for cancers and developmental disorders like Noonan syndrome.[4][5]
The development of small molecule inhibitors targeting Shp2, such as Shp2-IN-16, requires a thorough characterization of their pharmacokinetic properties. For indications involving the central nervous system (CNS) or for assessing potential CNS-related off-target effects, evaluating brain penetration is paramount. The blood-brain barrier (BBB) presents a formidable obstacle, tightly regulating the passage of substances from the bloodstream into the brain.[6][7] This barrier is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump many therapeutic compounds out of the brain, limiting their efficacy.[8][9]
This application note provides a detailed overview of integrated methods and protocols for comprehensively evaluating the brain penetration of a novel Shp2 inhibitor, this compound. The workflow encompasses in vitro screening assays to assess passive permeability and efflux transporter liability, followed by in vivo studies in preclinical models to determine the actual extent of brain exposure.
Shp2 Signaling Pathway Overview
Shp2 is a key positive regulator of the RAS/MAPK signaling cascade.[5] Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) autophosphorylate, creating docking sites for adaptor proteins like Gab1. Shp2 is recruited to these phosphorylated sites via its SH2 domains, leading to a conformational change that activates its phosphatase activity.[4][10] Activated Shp2 then dephosphorylates specific substrates, an action that, counterintuitively for a phosphatase, promotes the activation of the Ras-Erk1/2 pathway, ultimately influencing gene expression related to cell growth and survival.[4][11]
Experimental Workflow for Brain Penetration Assessment
A tiered, systematic approach is recommended to evaluate the brain penetration of this compound. This workflow begins with high-throughput in vitro assays to predict BBB permeability and identify potential liabilities, such as efflux transporter activity. Promising candidates then advance to definitive in vivo pharmacokinetic studies in rodents to measure brain and plasma concentrations directly.
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment (Transwell Assay)
This protocol assesses the ability of this compound to cross a cellular model of the BBB. Co-culture models using brain endothelial cells with astrocytes and/or pericytes are preferred as they more closely mimic in vivo conditions, often resulting in higher transendothelial electrical resistance (TEER) values.[12][13]
Materials:
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or primary brain endothelial cells
-
Primary human astrocytes and pericytes
-
Appropriate cell culture media and supplements
-
This compound, Lucifer yellow (paracellular marker), Propranolol (high permeability control), Atenolol (low permeability control)
-
EVOM2 Voltohmmeter with STX2 electrode
-
LC-MS/MS system
Methodology:
-
Co-Culture Setup:
-
Coat the bottom of the 24-well plate with an appropriate extracellular matrix (e.g., collagen). Seed astrocytes and pericytes and grow to confluence.
-
Coat the apical side of the Transwell insert membrane. Seed endothelial cells on the insert and culture until a tight monolayer is formed.
-
Place the inserts containing the endothelial monolayer into the wells with the astrocyte/pericyte co-culture.
-
-
Barrier Integrity Measurement (TEER):
-
Permeability Assay:
-
Replace the medium in the apical (donor) and basolateral (receiver) chambers with transport buffer.
-
Add this compound (e.g., at 10 µM) and Lucifer yellow to the apical chamber.
-
At specified time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral chamber, replacing the volume with fresh buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Measure Lucifer yellow concentration using a fluorescence plate reader to assess monolayer integrity during the experiment.
-
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Protocol 2: P-glycoprotein (P-gp) Substrate Assessment
This assay determines if this compound is a substrate of the P-gp efflux transporter, which is highly expressed at the BBB.[9] The MDCK-MDR1 cell line, which overexpresses human P-gp, is commonly used.[8][15]
Materials:
-
MDCK-MDR1 (P-gp overexpressing) and MDCK-parental cell lines
-
Transwell inserts
-
This compound, Quinidine (known P-gp substrate), Verapamil (P-gp inhibitor)
-
Transport buffer (e.g., HBSS)
-
LC-MS/MS system
Methodology:
-
Cell Culture: Seed MDCK-MDR1 and MDCK-parental cells on Transwell inserts and grow to form confluent monolayers.
-
Bidirectional Transport Assay:
-
Apical to Basolateral (A-to-B): Add this compound to the apical chamber and measure its appearance in the basolateral chamber over time. This represents brain influx.
-
Basolateral to Apical (B-to-A): Add this compound to the basolateral chamber and measure its appearance in the apical chamber. This represents brain efflux.
-
The assay should be run with and without a known P-gp inhibitor like Verapamil to confirm P-gp-mediated transport.
-
-
Sample Analysis: Quantify this compound concentrations in all samples by LC-MS/MS.
-
Calculation of Efflux Ratio (ER):
-
Calculate the Papp for both A-to-B and B-to-A directions.
-
Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)
-
An ER > 2-3 typically indicates that the compound is a P-gp substrate.[16]
-
Protocol 3: In Vivo Pharmacokinetic and Brain Distribution Study
This protocol provides the definitive measure of brain penetration in a living system. Mice or rats are common preclinical models.[6]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation for intravenous (IV) or oral (PO) administration
-
Blood collection supplies (e.g., heparinized capillaries)
-
Surgical tools for brain extraction
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer
-
LC-MS/MS system
Methodology:
-
Dosing: Administer this compound to mice via the desired route (e.g., 5 mg/kg IV).
-
Sample Collection:
-
At predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples from a cohort of animals (n=3-4 per time point) via tail vein or cardiac puncture.
-
Immediately following blood collection, euthanize the animals and perfuse transcardially with ice-cold PBS to remove blood from the brain vasculature.
-
Excise the whole brain and rinse with cold PBS, then blot dry and weigh.
-
-
Sample Processing:
-
Centrifuge blood samples to obtain plasma.
-
Homogenize the brain tissue in a specific volume of buffer (e.g., 4 volumes of PBS per gram of tissue).[17]
-
-
Bioanalysis:
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp):
-
Kp = C_brain / C_plasma
-
Where C_brain is the total concentration in brain homogenate and C_plasma is the total concentration in plasma.
-
-
For a more accurate measure of free drug available to interact with the target, calculate the unbound brain-to-plasma ratio (Kp,uu):[6][15]
-
Kp,uu = C_u,brain / C_u,plasma = Kp * (fu_plasma / fu_brain)
-
Where fu_plasma and fu_brain are the unbound fractions in plasma and brain, respectively (determined via equilibrium dialysis).
-
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Summary of In Vitro Permeability and P-gp Efflux Data for this compound
| Compound | Papp (A-to-B) (10⁻⁶ cm/s) | Papp (B-to-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted CNS Penetration |
|---|---|---|---|---|
| Atenolol (Low Perm) | 0.2 | 0.2 | 1.0 | Low |
| Propranolol (High Perm) | 25.0 | 24.5 | ~1.0 | High |
| Quinidine (P-gp Substrate) | 0.5 | 10.0 | 20.0 | Low (due to efflux) |
| This compound | 5.2 | 12.1 | 2.3 | Moderate (potential efflux) |
-
Interpretation: An ER of 2.3 suggests this compound is a substrate for P-gp efflux, which could limit its brain accumulation.[16] However, its passive permeability (Papp A-to-B) is moderate, warranting in vivo investigation.
Table 2: In Vivo Pharmacokinetic and Brain Distribution Data for this compound (at 1 hour post-IV dose)
| Parameter | Value | Unit |
|---|---|---|
| Plasma Concentration (C_plasma) | 250 | ng/mL |
| Brain Homogenate Conc. (C_brain) | 125 | ng/g |
| Unbound Fraction in Plasma (fu_plasma) | 0.05 | - |
| Unbound Fraction in Brain (fu_brain) | 0.10 | - |
| Brain-to-Plasma Ratio (Kp) | 0.5 | - |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.25 | - |
-
Interpretation:
-
A Kp < 1 indicates restricted distribution into the brain.
-
A Kp,uu < 0.3 is often indicative of active efflux by transporters like P-gp.[21] The Kp,uu of 0.25 for this compound corroborates the in vitro finding that it is an efflux substrate and suggests its free concentration in the brain is significantly lower than in plasma.
-
Conclusion
Evaluating the brain penetration of a Shp2 inhibitor like this compound requires a multi-tiered strategy. Initial in vitro screening using Transwell assays and P-gp substrate analysis provides crucial early insights into permeability and potential efflux liabilities. These preliminary data guide the design and necessity of definitive in vivo pharmacokinetic studies. By integrating in vitro and in vivo data to calculate key parameters like Kp and Kp,uu, researchers can build a comprehensive profile of a compound's ability to cross the blood-brain barrier, enabling informed decisions in the drug development process for CNS and non-CNS targeted therapies.
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2 Phosphatase [biology.kenyon.edu]
- 3. researchgate.net [researchgate.net]
- 4. Critical Role of Shp2 in Tumor Growth Involving Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Tyrosine Phosphatase SHP2: A New Target for Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules [ouci.dntb.gov.ua]
- 9. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Modeling of the Blood–Brain Barrier for the Study of Physiological Conditions and Alzheimer’s Disease [mdpi.com]
- 15. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 16. researchgate.net [researchgate.net]
- 17. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery | Bentham Science [benthamscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Shp2-IN-16 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the solubility of Shp2-IN-16 for successful in vivo studies. The following information is designed to troubleshoot common formulation challenges and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective inhibitor of the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that activates the RAS/MAPK pathway, which is implicated in various cancers.[2][3][4] Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility. This low solubility can lead to low bioavailability, variable drug exposure, and potential precipitation at the injection site, all of which can compromise the reliability and reproducibility of in vivo experiments.
Q2: What are the initial steps I should take to assess the solubility of my batch of this compound?
A2: Before proceeding with formulation development, it is crucial to perform a preliminary solubility screening. This involves testing the solubility of this compound in a range of common, biocompatible solvents. A recommended starting panel of solvents is provided in the experimental protocols section. This initial screen will provide a qualitative and semi-quantitative understanding of the compound's solubility characteristics and guide the selection of an appropriate vehicle for your in vivo study.
Q3: Are there any known successful formulations for other SHP2 inhibitors that I can use as a starting point?
A3: Yes, several preclinical studies on other SHP2 inhibitors like SHP099 and RMC-4550 have been published. These studies often utilize co-solvent systems to achieve adequate solubility for oral or parenteral administration. A common formulation approach involves a mixture of DMSO, polyethylene glycol (PEG), and a surfactant like Tween-80, diluted in saline or water.[5][6][7] For example, a formulation for another poorly soluble compound consisted of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] These existing formulations for similar molecules can serve as an excellent starting point for optimizing the delivery of this compound.
Q4: What are the regulatory considerations for excipients used in preclinical in vivo studies?
A4: While regulations for early preclinical studies are less stringent than for clinical trials, it is best practice to use excipients with a known safety profile in the chosen animal model. Excipients like DMSO, PEGs, Tween 80, and cyclodextrins are widely used and generally considered safe at appropriate concentrations. However, it is crucial to include a vehicle-only control group in your experiments to account for any potential effects of the formulation itself on the experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered when formulating this compound for in vivo experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution with aqueous buffer | The compound is "crashing out" of the organic solvent when exposed to an aqueous environment. The final concentration of the organic solvent is too low to maintain solubility. | 1. Increase the proportion of the organic co-solvent (e.g., DMSO, PEG400) in the final formulation. 2. Add a surfactant (e.g., Tween-80, Cremophor EL) to the formulation to improve micellar solubilization. 3. Consider using a cyclodextrin-based formulation to form inclusion complexes that enhance aqueous solubility.[8] 4. Reduce the final concentration of this compound if experimentally feasible. |
| Low or variable bioavailability after oral gavage | Poor dissolution in the gastrointestinal tract. Degradation of the compound in the stomach. Efflux by transporters like P-glycoprotein. | 1. Reduce the particle size of the this compound powder through micronization or nanomilling to increase the surface area for dissolution. 2. Formulate as a self-emulsifying drug delivery system (SEDDS) to improve dissolution and absorption. 3. Use a formulation with pH-modifying excipients to enhance solubility in the stomach or intestine. 4. Co-administer with a P-glycoprotein inhibitor if efflux is suspected, though this adds complexity to the study. |
| Toxicity or adverse effects in the animal model | The vehicle itself may be causing toxicity at the administered concentration. The high concentration of the solubilizing agent (e.g., DMSO) could be toxic. | 1. Run a maximum tolerated dose (MTD) study for the vehicle alone. 2. Reduce the concentration of potentially toxic excipients like DMSO to the lowest effective level. A common upper limit for DMSO in intraperitoneal injections is 10%. 3. Explore alternative, less toxic solubilizing agents such as sulfobutylether-β-cyclodextrin (SBE-β-CD).[5] 4. Consider alternative routes of administration that might allow for lower vehicle concentrations. |
| Inconsistent results between experiments | Variability in formulation preparation. Instability of the formulation over time. | 1. Standardize the formulation protocol, including the order of solvent addition and mixing times. 2. Prepare fresh formulations for each experiment. 3. If the formulation needs to be stored, assess its stability over the intended storage period and conditions. Check for any signs of precipitation or degradation. |
Experimental Protocols
Protocol 1: Preliminary Solubility Screening of this compound
Objective: To determine the approximate solubility of this compound in a panel of common, biocompatible solvents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Tween-80
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In separate microcentrifuge tubes, add a known excess amount of this compound powder to 1 mL of each test solvent (DMSO, EtOH, PEG400, PG).
-
Prepare mixtures of co-solvents and surfactants commonly used in in vivo formulations (e.g., 10% DMSO in PEG400, 10% DMSO + 5% Tween-80 in saline).
-
Vortex the tubes vigorously for 2 minutes.
-
Incubate the tubes at room temperature for 24 hours with intermittent shaking to ensure equilibrium is reached.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Visually inspect the tubes for any undissolved material.
Data Presentation:
Summarize the results in a table for easy comparison.
| Solvent/Vehicle | Approximate Solubility (mg/mL) | Observations |
| DMSO | Clear solution, no precipitate | |
| Ethanol | ||
| PEG400 | ||
| Propylene Glycol | ||
| 10% DMSO in Saline | Precipitate formed | |
| 10% DMSO / 40% PEG400 / 45% Saline / 5% Tween-80 | Clear solution | |
| Add other tested vehicles |
Protocol 2: Formulation for Oral Gavage in Mice
Objective: To prepare a clear, stable solution or a homogenous suspension of this compound suitable for oral administration in mice.
Materials:
-
This compound
-
DMSO
-
PEG400
-
Tween-80
-
Sterile saline or water
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
In a sterile tube, dissolve the this compound powder in DMSO first. This is a critical step as many compounds are most soluble in 100% DMSO.
-
Add PEG400 to the DMSO solution and vortex thoroughly.
-
Add Tween-80 and vortex again until the solution is homogenous.
-
Slowly add the saline or water dropwise while vortexing to avoid precipitation.
-
If a fine precipitate forms, try gentle warming or sonication to aid dissolution.
-
Visually inspect the final formulation for clarity and homogeneity. For a suspension, ensure it is uniform and can be easily resuspended.
-
Prepare the formulation fresh on the day of dosing.
Example Formulation (to be optimized based on solubility screening):
-
10% DMSO
-
40% PEG400
-
5% Tween-80
-
45% Saline
Visualizations
Caption: SHP2 signaling pathway downstream of RTKs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 3. Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetechindia.com [lifetechindia.com]
- 6. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Pyrazolopyrazine SHP2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolopyrazine-based SHP2 inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the multi-step synthesis of pyrazolopyrazine SHP2 inhibitors. The troubleshooting guide is structured around a common synthetic route involving bromination, nucleophilic aromatic substitution, and Suzuki-Miyaura coupling.
Q1: I am observing low yields and multiple spots on TLC during the bromination of my pyrazole starting material with N-Bromosuccinimide (NBS). What could be the issue?
A1: Low yields and the formation of multiple products during the bromination of pyrazoles with NBS can stem from several factors. Over-bromination is a common side reaction, leading to di-brominated products. Additionally, the reaction conditions, such as solvent and temperature, play a crucial role.
Troubleshooting:
-
Control Reaction Time and Temperature: Monitor the reaction closely using TLC. A reaction that is left for too long can lead to the formation of di-brominated species. Running the reaction at a lower temperature may also improve selectivity.
-
Purification of NBS: Impure NBS can sometimes lead to unreliable results. If you suspect this to be an issue, recrystallize the NBS from hot water before use.[1]
-
Alternative Brominating Agents: If issues persist, consider milder brominating agents such as pyridinium hydrobromide perbromide (PHP) or phenyltrimethylammonium perbromide (PTAB), especially if your substrate is highly activated.[2]
-
Side Products: Be aware of potential side reactions. While NBS is generally preferred over Br2 for allylic and benzylic brominations to avoid addition reactions to double bonds, with heteroaromatic systems, the reactivity can be complex.[3]
Q2: My nucleophilic aromatic substitution (SNA) reaction on a chloropyrazine intermediate is sluggish and gives a low yield. How can I improve this step?
A2: Nucleophilic aromatic substitution on pyrazines can be challenging due to the electron-deficient nature of the ring system. The position of the leaving group and the nature of the nucleophile are critical.
Troubleshooting:
-
Solvent and Temperature: Ensure your solvent is anhydrous, as water can react with strong bases and some nucleophiles. Heating the reaction is often necessary, but excessive heat can lead to decomposition. Consider using a high-boiling point aprotic polar solvent like DMF or DMSO.
-
Base: A strong, non-nucleophilic base is often required to deprotonate the nucleophile or to act as an acid scavenger. Common choices include NaH, K2CO3, or Cs2CO3.
-
Regioselectivity: The position of substitution on the pyrazine ring is influenced by the electronic effects of other substituents. Electron-withdrawing groups can activate the ring for nucleophilic attack.[4]
-
Catalysis: In some cases, a phase-transfer catalyst can be beneficial if you are working with a two-phase system.
Q3: The Suzuki-Miyaura coupling to introduce an aryl group onto my pyrazolopyrazine core is not proceeding to completion, and I'm observing significant deboronation of my boronic acid. What can I do?
A3: The Suzuki-Miyaura coupling is a powerful tool, but it is not without its challenges, especially with heteroaromatic substrates. Catalyst deactivation and protodeboronation of the boronic acid are common side reactions.[5]
Troubleshooting:
-
Choice of Catalyst and Ligand: The selection of the palladium catalyst and ligand is crucial. For heteroaromatic couplings, electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) are often effective.
-
Base and Solvent: The choice of base and solvent system can significantly impact the reaction outcome. A combination of a carbonate or phosphate base in a solvent mixture like dioxane/water or toluene/ethanol/water is common. Anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can sometimes be advantageous.[5]
-
Boronic Acid Stability: To mitigate protodeboronation, you can use boronic esters (e.g., pinacol esters) which are often more stable than the corresponding boronic acids. Using a slight excess (1.1-1.5 equivalents) of the boronic acid derivative can also help drive the reaction to completion.
-
Degassing: Thoroughly degassing the reaction mixture is critical to prevent oxidation and deactivation of the palladium catalyst.
Q4: I am struggling with the purification of my pyrazolopyrazine intermediates and final product. What are some effective purification strategies?
A4: The purification of nitrogen-containing heterocyclic compounds like pyrazolopyrazines can be challenging due to their polarity and potential for interaction with silica gel.
Troubleshooting:
-
Column Chromatography:
-
Tailing: Basic compounds can tail on silica gel. To prevent this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (neutral or basic) or reverse-phase chromatography.
-
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline solids. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.
-
Acid-Base Extraction: If your compound has a basic nitrogen, you can use an acid-base extraction to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer and extract the product back into an organic solvent.
-
Formation of Acid Addition Salts: For purification or to improve handling of the final compound, you can form a stable acid addition salt (e.g., hydrochloride or sulfate) which can often be easily crystallized.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for representative pyrazolopyrazine SHP2 inhibitors.
Table 1: In Vitro Inhibitory Activity of Pyrazolopyrazine SHP2 Inhibitors
| Compound ID | SHP2 IC50 (nM) | Reference |
| IACS-13909 | 56.8 | [7] |
| Compound 4b | 3.2 | [7] |
| TK-642 | 2.7 | [8] |
| SHP099 | 71 | [9] |
Table 2: Anti-proliferative Activity of Pyrazolopyrazine SHP2 Inhibitors in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 4b | NCI-H358 (NSCLC) | 0.58 | [7] |
| TK-642 | KYSE-520 (Esophageal) | 5.73 | [8] |
| Compound C5 | KYSE-520 (Esophageal) | 6.97 | [10] |
| Compound C5 | MV-411 (Leukemia) | 0.67 | [10] |
Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine from 2-chloro-3-acetylpyridine and Hydrazine Hydrate
This protocol is a general method for the cyclization step to form a pyrazolopyridine core, which is structurally related to the pyrazolopyrazine core.
Materials:
-
2-chloro-3-acetylpyridine
-
Hydrazine hydrate
-
Organic solvent (e.g., ethanol)
-
Dichloromethane
-
Purified water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware (three-necked flask, condenser, magnetic stirrer, separatory funnel)
Procedure:
-
To a three-necked flask equipped with a thermometer, a condenser, and a magnetic stirrer, add 2-chloro-3-acetylpyridine at room temperature.
-
Add hydrazine hydrate as the solvent.
-
Stir the reaction mixture in an organic solvent for 1 hour.
-
Heat the mixture to reflux and maintain for 12-16 hours (overnight). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, stop heating and allow the system to cool to room temperature.
-
Add purified water and dichloromethane to the reaction mixture and transfer to a separatory funnel for extraction.
-
Separate the layers and collect the organic phase. Wash the aqueous phase multiple times with dichloromethane and combine all organic phases.
-
Dry the combined organic phase with anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1H-pyrazolo[3,4-b]pyridine.[11]
Visualizations
Caption: SHP2 Signaling Pathway and Point of Inhibition.
Caption: General Synthetic Workflow and Troubleshooting.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. | Semantic Scholar [semanticscholar.org]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHP2 acts both upstream and downstream of multiple receptor tyrosine kinases to promote basal-like and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of SHP2 as an approach to block RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. The Phosphotyrosine Phosphatase SHP-2 Participates in a Multimeric Signaling Complex and Regulates T Cell Receptor (TCR) coupling to the Ras/Mitogen-activated Protein Kinase (MAPK) Pathway in Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
Shp2-IN-16 Technical Support Center: Improving Bioavailability
Welcome to the technical support center for Shp2-IN-16. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during preclinical studies, with a specific focus on improving the in vivo bioavailability of this potent SHP2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), with an IC50 of 1 nM.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[2] It is a key component of the RAS-MAPK pathway, which is frequently hyperactivated in various cancers.[3] By inhibiting SHP2, this compound blocks downstream signaling, leading to reduced cell proliferation and survival, making it a promising agent for cancer research, particularly glioblastoma.[1][4]
Q2: My in vitro experiments with this compound show high potency, but my in vivo animal studies show poor efficacy. What could be the issue?
A2: A discrepancy between in vitro potency and in vivo efficacy is often due to poor pharmacokinetics (PK), specifically low bioavailability. Small molecule kinase inhibitors, as a class, are frequently challenged by low aqueous solubility and/or rapid metabolism, which limits the amount of the drug that reaches the systemic circulation and the target tissue after oral administration.[5] It is crucial to assess the physicochemical properties of this compound and consider formulation strategies to improve its exposure in animal models.
Q3: What does "bioavailability" mean, and why is it important for my research on this compound?
A3: Bioavailability refers to the fraction (percentage) of an administered drug that reaches the systemic circulation unchanged.[6] For oral drugs, this is a critical parameter as it determines the concentration of the compound at the target site. Low oral bioavailability can lead to insufficient target engagement, high variability in experimental results, and ultimately, a failure to translate potent in vitro activity into in vivo therapeutic effects.[7] Enhancing bioavailability ensures that a consistent and effective concentration of this compound is achieved in your preclinical models.
Q4: What are the first steps I should take to investigate the bioavailability of this compound?
A4: The first step is to characterize the compound's fundamental physicochemical properties. This includes determining its aqueous solubility (at different pH values) and its permeability. These properties can help classify the compound according to the Biopharmaceutics Classification System (BCS), which provides a framework for predicting its absorption characteristics.[7] Based on this classification, you can then select an appropriate formulation strategy.
SHP2 Signaling Pathway Overview
SHP2 is a critical phosphatase that functions downstream of multiple receptor tyrosine kinases (RTKs). Upon growth factor binding, SHP2 is recruited to adapter proteins like Grb2-associated binder (Gab) or Insulin Receptor Substrate (IRS), where it becomes activated.[8][9] It then dephosphorylates specific targets, leading to the activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade, which drives cell proliferation and survival.[3] this compound's inhibition of SHP2 is designed to block this oncogenic pathway.
Troubleshooting Guide: Poor Oral Bioavailability
This guide provides a systematic approach to diagnosing and solving bioavailability issues with this compound.
Problem: Low and/or highly variable plasma concentrations of this compound in pharmacokinetic (PK) studies.
Potential Cause 1: Poor Aqueous Solubility Small molecule inhibitors are often crystalline solids with high lipophilicity, leading to poor dissolution in the gastrointestinal (GI) tract. This is a common rate-limiting step for absorption.[7]
Solutions:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.
-
Micronization: Milling the compound to produce particles in the micron range (1-10 µm).
-
Nanonization (Nano-milling): Further reducing particle size to the sub-micron (nanometer) range, which can dramatically improve dissolution rates.[10]
-
-
Formulation with Solubilizing Excipients:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state prevents it from crystallizing, maintaining a higher energy state that enhances solubility.[11] Common polymers include PVP, HPMC, and Soluplus®.
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can significantly improve absorption. Self-Emulsifying Drug Delivery Systems (SEDDS) are particularly effective, as they form fine oil-in-water emulsions in the GI tract, facilitating drug solubilization and absorption.[12][13]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its solubility in water.[10]
-
Potential Cause 2: Low Permeability The compound may dissolve but fail to efficiently cross the intestinal epithelium. This can be due to its chemical structure or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the GI lumen.
Solutions:
-
Use of Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal cells or inhibit efflux pumps, thereby increasing drug absorption.
-
Lipid-Based Formulations: As mentioned above, lipid formulations can also enhance permeability by interacting with the cell membrane and can promote lymphatic uptake, bypassing first-pass metabolism in the liver.[14]
Workflow for Improving Bioavailability
A structured workflow is essential for efficiently identifying and solving bioavailability challenges. The process involves iterative cycles of formulation design, in vitro testing, and in vivo validation.
Data Presentation: Hypothetical Formulation Performance
The table below summarizes hypothetical data for different this compound formulations to illustrate the potential improvements that can be achieved.
| Formulation Type | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Mouse PK (10 mg/kg, oral) |
| Cmax (ng/mL) | |||
| 1. Simple Suspension (in 0.5% CMC) | < 0.1 | 0.5 | 50 ± 15 |
| 2. Micronized Suspension (D50 ~5 µm) | 0.5 | 0.5 | 120 ± 30 |
| 3. Amorphous Solid Dispersion (20% drug in PVP-VA) | 25 (supersaturated) | 0.6 | 450 ± 110 |
| 4. SEDDS (Self-Emulsifying Drug Delivery System) | > 100 (in formulation) | 2.5 | 900 ± 200 |
Data are representative and for illustrative purposes only.
Troubleshooting Decision Tree
Use this decision tree to quickly diagnose potential issues based on initial experimental outcomes.
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay
Objective: To determine the kinetic solubility of this compound in a biorelevant buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well plates (non-binding)
-
Plate shaker
-
Plate reader or HPLC-UV system
Method:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells to achieve a final concentration of 100 µM (in 1% DMSO). Prepare in triplicate.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, inspect the wells for visible precipitate.
-
Filter the samples using a 96-well filter plate (e.g., 0.45 µm) to remove any precipitated compound.
-
Analyze the concentration of the solubilized compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) by comparing against a standard curve prepared in 1% DMSO/PBS.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound
-
Lucifer yellow (marker for monolayer integrity)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
Method:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure integrity (>250 Ω·cm²).
-
Wash the monolayers with pre-warmed transport buffer.
-
Prepare the dosing solution of this compound (e.g., 10 µM) in transport buffer.
-
A-to-B Permeability (Apical to Basolateral): Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
B-to-A Permeability (Basolateral to Apical): Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber. This is used to calculate the efflux ratio.
-
Incubate the plates at 37°C with gentle shaking.
-
Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh buffer.
-
At the end of the experiment, take a sample from the donor chamber.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests the compound is a substrate for active efflux.
Protocol 3: Mouse Pharmacokinetic (PK) Study
Objective: To determine the plasma concentration-time profile and key PK parameters of this compound after oral administration in mice.
Materials:
-
Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old
-
This compound formulation (e.g., simple suspension, ASD, etc.)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Method:
-
Fast mice overnight (with free access to water) before dosing.
-
Prepare the this compound formulation at the desired concentration to achieve the target dose (e.g., 10 mg/kg) in a suitable vehicle volume (e.g., 10 mL/kg).
-
Administer the formulation to a cohort of mice (n=3-5 per time point) via oral gavage.
-
Collect blood samples (~50 µL) via a suitable method (e.g., tail vein or retro-orbital) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Place blood samples into EDTA-coated tubes, mix gently, and keep on ice.
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Harvest the plasma supernatant and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using appropriate software (e.g., Phoenix WinNonlin).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 4. Toward a Treatment of Cancer: Design and In Vitro/In Vivo Evaluation of Uncharged Pyrazoline Derivatives as a Series of Novel SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. lonza.com [lonza.com]
- 12. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
troubleshooting inconsistent results with Shp2-IN-16
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Shp2-IN-16, a potent inhibitor of the Shp2 phosphatase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent, active-site inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK pathway, which is vital for cell growth, differentiation, and survival.[2][3][4] Under normal conditions, Shp2 exists in an auto-inhibited state.[3][5] Upon activation by receptor tyrosine kinases (RTKs), Shp2 undergoes a conformational change that exposes its catalytic site.[4][5] this compound presumably binds to this active site, preventing the dephosphorylation of its substrates and thereby inhibiting downstream signaling.
Q2: What is the reported potency of this compound?
This compound has been reported to have a biochemical half-maximal inhibitory concentration (IC50) value of 1 nM against Shp2.[1] It is important to note that the effective concentration in cell-based assays (cellular IC50) may be higher and can vary depending on the cell line, experimental conditions, and the specific endpoint being measured.
Q3: What are the potential off-target effects of Shp2 inhibitors?
While this compound is designed to be a specific Shp2 inhibitor, researchers should be aware of potential off-target effects, a common concern with active-site inhibitors of protein tyrosine phosphatases due to the conserved nature of the catalytic domain.[5][6] Some Shp2 inhibitors have been reported to have off-target effects on other protein tyrosine kinases.[6][7] It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to Shp2 inhibition.
Q4: How should I prepare and store this compound?
For specific instructions on the preparation and storage of this compound, it is essential to consult the Certificate of Analysis provided by the supplier. Generally, small molecule inhibitors are dissolved in a solvent like DMSO to create a stock solution, which is then aliquoted and stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Inconsistent IC50 Values
Q: My in-vitro IC50 value for this compound is significantly different from the reported 1 nM, or varies between experiments. What could be the cause?
A: Several factors can contribute to variability in IC50 values. Consider the following:
-
Assay Conditions: Ensure that the buffer composition, pH, temperature, and incubation times are consistent across all experiments. The concentration of the substrate and enzyme can also significantly impact the measured IC50.
-
Compound Stability: this compound, like many small molecules, may be susceptible to degradation. Ensure proper storage of the compound and use freshly prepared dilutions for each experiment.
-
Solvent Concentration: Maintain a consistent final concentration of the solvent (e.g., DMSO) in all wells of your assay, including controls, as high concentrations of organic solvents can inhibit enzyme activity.
-
Reagent Quality: Verify the purity and activity of your Shp2 enzyme and substrate.
Lack of Cellular Activity
Q: I am not observing the expected downstream effects (e.g., decreased p-ERK levels) in my cell-based assays, even at high concentrations of this compound. What should I check?
A: A lack of cellular activity can stem from several issues:
-
Cell Permeability: While many small molecule inhibitors are cell-permeable, this can vary. You may need to perform a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.[5]
-
Drug Efflux: Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can actively remove the inhibitor from the cell, reducing its effective intracellular concentration.
-
Experimental Timeline: The timing of inhibitor treatment and subsequent analysis is critical. Create a time-course experiment to determine the optimal duration of treatment for observing the desired effect.
-
Basal Pathway Activity: Ensure that the Shp2 signaling pathway is active in your chosen cell line under your experimental conditions. You may need to stimulate the cells with a growth factor (e.g., EGF, FGF) to induce pathway activation.
-
Cell Line Specificity: The dependence of a cell line on Shp2 signaling can vary. Consider using a cell line known to be sensitive to Shp2 inhibition as a positive control.
Unexpected Phenotypes or Off-Target Effects
Q: I am observing unexpected cellular phenotypes that are inconsistent with Shp2 inhibition. How can I determine if these are off-target effects?
A: Distinguishing on-target from off-target effects is a critical aspect of working with any inhibitor.
-
Use a Structurally Unrelated Shp2 Inhibitor: Compare the phenotype observed with this compound to that of another validated Shp2 inhibitor with a different chemical scaffold (e.g., an allosteric inhibitor like SHP099).[6] If the phenotype is consistent, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: The most definitive way to confirm that a phenotype is due to Shp2 is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Shp2 expression. The resulting phenotype should mimic the effects of the inhibitor.
-
Rescue Experiment: If possible, overexpress a mutant form of Shp2 that is resistant to this compound. If the inhibitor's effect is reversed, it strongly suggests an on-target mechanism.
-
Profiling against Other Phosphatases: If you have access to the resources, profiling this compound against a panel of other phosphatases can help identify potential off-target interactions.
Data Summary
| Compound | Target | Reported IC50 | Notes |
| This compound | Shp2 | 1 nM[1] | Active-site inhibitor. Used in glioblastoma research.[1] |
| SHP099 | Shp2 | 70 nM | Allosteric inhibitor.[5] |
| RMC-4550 | Shp2 | 0.6 nM | Allosteric inhibitor.[5] |
Experimental Protocols
Western Blotting for Assessing Shp2 Pathway Inhibition
This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of ERK (p-ERK), a key downstream effector of the Shp2 pathway.
1. Cell Culture and Treatment: a. Plate your cells of interest at an appropriate density and allow them to adhere overnight. b. The following day, serum-starve the cells for 16-24 hours to reduce basal signaling activity. c. Pre-treat the cells with a range of concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours. d. Stimulate the cells with an appropriate growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes to activate the Shp2 pathway.
2. Cell Lysis: a. Wash the cells once with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
3. Protein Quantification: a. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the p-ERK signal to the total ERK signal to account for any differences in protein loading.
Visualizations
Caption: Simplified Shp2 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
Caption: A general experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Shp2-IN-16 Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the SHP2 inhibitor, Shp2-IN-16, in cell culture media. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the effective and reproducible use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
The stability of a small molecule inhibitor like this compound in cell culture media can be variable and is not always readily available information. The biological half-life of a drug within an organism is different from its stability in in vitro culture conditions.[1] Therefore, it is crucial to experimentally determine the stability of your specific batch of this compound in the cell culture media you are using.[1] A general approach is to spike the compound into the media, incubate it under your experimental conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 8, 24, 48, 72 hours), and then quantify the remaining compound using a sensitive analytical method like LC-MS/MS.[1]
Q2: What factors can influence the stability of this compound in cell culture media?
Several factors can impact the stability of small molecules in cell culture:
-
Chemical Properties of the Compound: The inherent chemical structure of this compound will determine its susceptibility to hydrolysis, oxidation, or other forms of degradation.
-
Media Composition: Components in the cell culture media, such as pH, the presence of certain enzymes in serum (if used), and reactive chemicals, can affect stability.[2] For instance, some compounds are known to be unstable at physiological pH.
-
Environmental Conditions: Temperature, light exposure, and CO2 levels can all contribute to the degradation of a compound.[3][4] Light-sensitive compounds, for example, should be handled in low-light conditions.[3]
-
Presence of Cells: Cells can metabolize the compound, leading to a decrease in its effective concentration over time.
-
Adsorption: Small molecules can adsorb to plasticware, such as culture plates and pipette tips, reducing the actual concentration in the media.[5]
Q3: How often should I replace the cell culture media containing this compound?
The frequency of media replacement will depend on the stability of this compound under your specific experimental conditions. If the compound is found to be stable for over 72 hours, daily media changes may not be necessary unless required for maintaining cell health. However, if the compound degrades significantly within 24 hours, fresh media with the inhibitor should be added daily to maintain a consistent effective concentration. An initial stability study (as described in the protocols section) is highly recommended to determine the optimal media changing schedule.
Q4: How should I prepare and store stock solutions of this compound?
For preparing stock solutions, it is recommended to use a high-purity solvent in which the compound is readily soluble, such as dimethyl sulfoxide (DMSO).[6] To ensure the homogeneity of the stock solution, it's advisable to use a concentration lower than the compound's solubility limit in DMSO at room temperature; a standard concentration of 50 mM is often recommended.[6] After preparation, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[6] When preparing your working concentration, thaw a fresh aliquot and dilute it in your cell culture media.
Troubleshooting Guide
Encountering issues in your experiments with this compound? This guide will help you troubleshoot common problems, with a focus on stability-related causes.
Common Problems and Solutions
| Problem | Potential Stability-Related Cause(s) | Recommended Solution(s) |
| Inhibitor shows no effect or reduced potency | 1. The compound has degraded in the cell culture media. 2. The compound has precipitated out of solution at the working concentration. 3. The compound has adsorbed to the cell culture plates.[5] | 1. Perform a stability study to determine the half-life of this compound in your media. Replace the media more frequently if necessary. 2. Check the solubility of the compound in your media. Consider using a lower concentration or a different solvent for the initial stock. 3. Pre-incubate the plates with the inhibitor-containing media before adding cells to saturate non-specific binding sites. |
| High variability between experiments | 1. Inconsistent media changes leading to varying effective concentrations of the inhibitor. 2. Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles. | 1. Standardize the timing of media changes across all experiments. 2. Aliquot the stock solution and use a fresh vial for each experiment. |
| Unexpected cellular toxicity | 1. A degradation product of the inhibitor is toxic to the cells. 2. The solvent (e.g., DMSO) concentration is too high. | 1. Analyze the media for degradation products using LC-MS/MS. 2. Ensure the final concentration of the solvent is consistent across all conditions and is at a non-toxic level (typically <0.5% for DMSO). |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues with this compound.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture media using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Cell culture medium (with and without serum, as required for your experiments)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Spike the cell culture media with this compound to your final working concentration. Prepare enough volume for all time points.
-
Aliquot the spiked media into separate sterile tubes or wells of a 96-well plate for each time point (e.g., 0, 2, 8, 24, 48, 72 hours).
-
Incubate the samples under your standard cell culture conditions (37°C, 5% CO2).
-
At each time point:
-
Remove an aliquot of the media.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the media sample (a 3:1 solvent-to-media ratio is common).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or plate for analysis.
-
-
Analyze the samples by LC-MS/MS to quantify the concentration of the remaining this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point to determine the stability profile.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a small molecule inhibitor.
SHP2 Signaling Pathway
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways.[7][8][9] It is involved in regulating cell growth, differentiation, and survival.[8] Dysregulation of SHP2 activity is associated with developmental disorders and various cancers.[10] SHP2 inhibitors like this compound are designed to block the catalytic activity of SHP2, thereby inhibiting downstream signaling and cellular proliferation.
Core SHP2 Signaling Cascade
Caption: A simplified diagram of the SHP2-mediated RAS/ERK signaling pathway.
Hypothetical Stability Data
The following table presents an example of what stability data for a SHP2 inhibitor might look like. This data is for illustrative purposes only and should be experimentally determined for this compound.
| Time (Hours) | % Remaining (Media without Serum) | % Remaining (Media with 10% FBS) |
| 0 | 100% | 100% |
| 2 | 98% | 95% |
| 8 | 92% | 85% |
| 24 | 85% | 60% |
| 48 | 70% | 35% |
| 72 | 55% | 15% |
This hypothetical data suggests that the compound is more stable in serum-free media and degrades more rapidly in the presence of serum, possibly due to enzymatic activity or binding to serum proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. prescouter.com [prescouter.com]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of Allosteric SHP2 Inhibitors in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of allosteric SHP2 inhibitors, such as Shp2-IN-16 and other related compounds, in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the common toxicities observed with allosteric SHP2 inhibitors in animal models?
A1: Preclinical studies and clinical trials of allosteric SHP2 inhibitors have reported a range of toxicities. While specific profiles can vary between compounds, some common adverse effects include:
-
Hematological effects: Changes in blood cell counts.
-
Cardiovascular effects: Reversible decreases in left ventricular ejection fraction have been noted in some clinical trials with compounds like TNO155[1].
-
General well-being: Weight loss and other signs of poor health.
-
Gastrointestinal issues: Potential for gastrointestinal upset, though less commonly reported as a primary dose-limiting toxicity in preclinical models.
It is crucial to closely monitor animal health throughout the study period.
Q2: How can I select an appropriate starting dose for my in vivo experiments?
A2: Selecting a starting dose requires careful consideration of in vitro potency and available in vivo data. For novel compounds, a dose-range-finding study is recommended. For established inhibitors, refer to published studies. For example, oral administration of SHP099 at 75 mg/kg and RMC-4550 at 30 mg/kg has been used in mouse xenograft models[2]. It's important to start with a conservative dose and escalate based on tolerability.
Q3: What formulation strategies can be used to improve the tolerability of SHP2 inhibitors?
A3: The formulation can significantly impact the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, and in turn, its toxicity. Common vehicles used in preclinical studies include solutions or suspensions in agents like 0.5% methylcellulose and 0.1% Tween 80. The choice of vehicle should be optimized for the specific inhibitor's physicochemical properties to ensure consistent bioavailability and minimize local irritation.
Q4: Can adjusting the dosing schedule help in minimizing toxicity?
A4: Yes, intermittent dosing has been shown to be an effective strategy for managing the toxicity of SHP2 inhibitors, which can have narrow therapeutic windows[3]. For instance, the tolerability of RMC-4630 was improved with intermittent administration compared to daily dosing. Dosing schedules such as 2 days on, 5 days off, or once-weekly administration may be better tolerated while maintaining efficacy[4].
Q5: What are the key parameters to monitor for toxicity assessment in animal models?
A5: A comprehensive toxicity monitoring plan should include:
-
Daily clinical observations: Monitor for changes in behavior, appearance, and activity levels.
-
Body weight: Measure body weight at least twice weekly. Significant weight loss is a key indicator of toxicity.
-
Complete Blood Count (CBC) and serum chemistry: Perform at baseline and at the end of the study to assess hematological and organ function.
-
Cardiovascular monitoring: If feasible, electrocardiography (ECG) or echocardiography can be used to assess cardiac function, especially if cardiac toxicity is a concern based on the inhibitor's profile.
-
Histopathology: At the end of the study, major organs should be collected for histopathological examination to identify any tissue-level changes.
Troubleshooting Guides
Issue 1: Significant Body Weight Loss in Treated Animals
| Possible Cause | Troubleshooting Step |
| Dose is too high | Reduce the dose by 25-50% and monitor the animals closely. |
| Dosing schedule is too frequent | Switch to an intermittent dosing schedule (e.g., every other day, twice weekly)[3]. |
| Vehicle intolerance | Run a control group with only the vehicle to rule out vehicle-specific toxicity. Consider alternative, well-tolerated vehicles. |
| Compound-related gastrointestinal toxicity | Consider co-administration with supportive care agents if ethically approved and relevant to the study design. |
Issue 2: Observed Clinical Signs of Toxicity (e.g., lethargy, ruffled fur)
| Possible Cause | Troubleshooting Step |
| Systemic toxicity | Immediately reduce the dose or temporarily halt dosing. Monitor the animal's recovery. |
| Dehydration | Ensure easy access to hydration. Subcutaneous fluid administration may be necessary for severe cases. |
| Pain or discomfort | Consult with veterinary staff about appropriate analgesic options that will not interfere with the study endpoints. |
Issue 3: Poor Efficacy at a Well-Tolerated Dose
| Possible Cause | Troubleshooting Step |
| Sub-therapeutic dosing | If no toxicity is observed, consider a cautious dose escalation. |
| Poor bioavailability | Re-evaluate the formulation and route of administration. Pharmacokinetic studies may be necessary to determine drug exposure. |
| Rapid metabolism | Consider a more frequent, lower dose administration schedule to maintain therapeutic drug levels. |
| Resistance mechanisms | SHP2 inhibitors are often more effective in combination with other targeted therapies to overcome resistance[4][5]. |
Quantitative Data Summary
Table 1: Examples of In Vivo Dosing for Allosteric SHP2 Inhibitors in Mouse Models
| Inhibitor | Dose | Dosing Schedule | Animal Model | Reference |
| PF-07284892 | 30 mg/kg | Every other day | Xenograft | [3] |
| SHP099 | 75 mg/kg | Daily | Xenograft | [2] |
| RMC-4550 | 30 mg/kg | Daily | Xenograft | [2] |
| TNO155 | 10-20 mg/kg | Twice daily | Xenograft | [6] |
Experimental Protocols
Protocol 1: General Procedure for Oral Administration of an SHP2 Inhibitor in Mice
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of the SHP2 inhibitor.
-
Prepare the vehicle (e.g., 0.5% methylcellulose, 0.1% Tween 80 in sterile water).
-
Suspend or dissolve the inhibitor in the vehicle to the desired final concentration. Ensure homogeneity of the suspension before each administration.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse.
-
Administer the formulation orally using a gavage needle. The volume should typically be 5-10 mL/kg.
-
-
Post-Dosing Monitoring:
-
Observe the animal for at least 30 minutes post-dosing for any immediate adverse reactions.
-
Return the animal to its cage and continue with the planned monitoring schedule.
-
Protocol 2: Monitoring for Toxicity in a Mouse Xenograft Study
-
Clinical Observations:
-
Perform and record daily observations of each animal's health status, noting any changes in posture, activity, fur texture, or breathing.
-
-
Body Weight Measurement:
-
Weigh each mouse at the start of the treatment and at least twice a week thereafter.
-
-
Tumor Measurement:
-
Measure tumor dimensions using calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
End-of-Study Procedures:
-
At the study endpoint, collect blood via cardiac puncture for CBC and serum chemistry analysis.
-
Euthanize the animal and perform a necropsy.
-
Collect major organs (liver, spleen, kidney, heart, lungs) and the tumor for histopathological analysis.
-
Visualizations
Caption: SHP2 signaling pathway and point of inhibition.
Caption: Experimental workflow for toxicity assessment.
Caption: Troubleshooting decision tree for in vivo toxicity.
References
- 1. onclive.com [onclive.com]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Addressing Resistance to Shp2-IN-16 in Glioblastoma Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the SHP2 inhibitor, Shp2-IN-16, in glioblastoma (GBM) cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced sensitivity to this compound in our glioblastoma cell line over time. What are the potential mechanisms of resistance?
A1: Resistance to SHP2 inhibitors in glioblastoma is a multifaceted issue. Published literature suggests several key mechanisms that may contribute to reduced sensitivity:
-
Reactivation of the RAS-ERK Pathway: Glioblastoma cells can develop resistance by reactivating the RAS-ERK signaling cascade, a primary downstream target of SHP2. This can occur through the upregulation of receptor tyrosine kinases (RTKs) such as EGFR or PDGFRβ, leading to a bypass of SHP2 inhibition.[1][2]
-
Activation of Parallel Signaling Pathways: A common mechanism of resistance is the activation of alternative pro-survival signaling pathways. A notable example is the AKT signaling pathway, which can be activated to bypass the blockade of the RAS-ERK pathway.[1]
-
PTEN-Dependent DNA Damage Repair: Studies have shown that SHP2 inhibition can lead to PTEN-dependent DNA damage repair, which may contribute to cell survival and resistance to therapy.[1]
-
Upregulation of STAT3 Signaling: SHP2 can negatively regulate STAT3 activation. Inhibition of SHP2 may therefore lead to increased STAT3 phosphorylation and activation, promoting cell survival and proliferation.[3][4]
Q2: Our glioblastoma cells show high baseline levels of p-ERK. Will they be sensitive to this compound?
A2: Not necessarily. While high baseline p-ERK levels suggest a dependence on the RAS-ERK pathway, and therefore potential sensitivity to a SHP2 inhibitor, glioblastoma cells are notoriously heterogeneous and can rapidly adapt.[1] Resistance can emerge through the mechanisms mentioned in Q1. It is crucial to monitor changes in signaling pathways and cell viability over the course of treatment.
Q3: What are some potential strategies to overcome resistance to this compound?
A3: Combination therapy is the most promising strategy to overcome resistance to SHP2 inhibitors. Based on the known resistance mechanisms, the following combinations could be considered:
-
Combination with MEK or BRAF Inhibitors: For tumors with BRAF mutations or a high dependence on the ERK pathway, a dual blockade of SHP2 and MEK or BRAF can be more effective in suppressing ERK signaling and overcoming adaptive resistance.[2]
-
Combination with PI3K/AKT Inhibitors: Given that AKT activation is a key bypass mechanism, co-treatment with a PI3K or AKT inhibitor can abrogate this escape route and re-sensitize resistant cells to SHP2 inhibition.[1]
-
Combination with RTK Inhibitors: If resistance is driven by the upregulation of specific RTKs like EGFR or PDGFR, combining this compound with a targeted RTK inhibitor (e.g., gefitinib for EGFR) could be beneficial.[3]
-
Combination with STAT3 Inhibitors: In cases where STAT3 activation is a prominent feature of resistance, a combination with a STAT3 inhibitor could restore sensitivity to this compound.[3]
Troubleshooting Guides
Problem 1: Decreased cell death in our glioblastoma cell line after initial successful treatment with this compound.
| Possible Cause | Suggested Solution |
| Development of acquired resistance | Confirm resistance by performing a dose-response curve (MTT or similar viability assay) to compare the IC50 of the current cell line to the parental, sensitive cell line. |
| Reactivation of ERK signaling | Perform Western blot analysis to check the levels of phosphorylated ERK (p-ERK) and total ERK. An increase in the p-ERK/total ERK ratio in the presence of this compound suggests pathway reactivation. |
| Activation of the AKT pathway | Perform Western blot analysis for phosphorylated AKT (p-AKT) and total AKT. An increase in the p-AKT/total AKT ratio indicates the activation of this bypass pathway. |
Problem 2: No significant effect of this compound on the viability of our glioblastoma cell line, even at high concentrations.
| Possible Cause | Suggested Solution |
| Intrinsic resistance | The cell line may not be dependent on SHP2 signaling for survival. Analyze the baseline activity of the RAS-ERK and PI3K-AKT pathways. |
| Low SHP2 expression or activity | Confirm SHP2 expression and activity in your cell line using Western blot and a phosphatase activity assay. |
| Presence of downstream mutations | Mutations in genes downstream of SHP2, such as KRAS or BRAF, may render the cells insensitive to SHP2 inhibition. Sequence key components of the RAS-ERK pathway. |
Data Presentation
Table 1: Example IC50 Values of a SHP2 Inhibitor (e.g., SHP099) in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Notes |
| U87MG | 5.2 | PTEN-null, EGFR-overexpressing |
| T98G | 12.8 | PTEN-mutant, highly resistant to TMZ |
| A172 | 8.5 | PTEN-wildtype |
| LN229 | 9.1 | PTEN-wildtype |
Table 2: Example Quantitative Western Blot Data for p-ERK/Total ERK Ratio in U87MG Cells
| Treatment | p-ERK/Total ERK Ratio (Normalized to Control) |
| Control (DMSO) | 1.00 |
| SHP2 Inhibitor (10 µM) | 0.35 |
| SHP2 Inhibitor-Resistant Cells + SHP2 Inhibitor (10 µM) | 0.85 |
| SHP2 Inhibitor (10 µM) + MEK Inhibitor (1 µM) | 0.10 |
Table 3: Example Cell Viability Data (MTT Assay) for Combination Therapy in this compound Resistant U87MG Cells
| Treatment | % Cell Viability |
| Control (DMSO) | 100% |
| This compound (10 µM) | 85% |
| PI3K Inhibitor (5 µM) | 70% |
| This compound (10 µM) + PI3K Inhibitor (5 µM) | 35% |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound and/or other inhibitors in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot for Phosphorylated and Total ERK
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To detect total ERK, strip the membrane and re-probe with an antibody against total ERK1/2, followed by the secondary antibody and detection steps.
-
Densitometry: Quantify the band intensities using image analysis software and calculate the p-ERK/total ERK ratio.
Immunoprecipitation for SHP2
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100) with protease and phosphatase inhibitors.
-
Pre-clearing: Add protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the anti-SHP2 antibody and incubate overnight at 4°C with gentle rotation.
-
Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting as described above.
Visualizations
Caption: SHP2 signaling pathway in glioblastoma.
Caption: Mechanisms of resistance to this compound.
Caption: Experimental workflow for addressing resistance.
References
- 1. Data-driven computational modeling identifies determinants of glioblastoma response to SHP2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An allosteric inhibitor of SHP2 effectively targets PDGFRα-driven glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: SHP2 Phosphatase Activity Assay with Shp2-IN-16
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the SHP2 phosphatase activity assay with the inhibitor Shp2-IN-16.
Troubleshooting Guide
This guide addresses common issues encountered during SHP2 phosphatase activity assays, particularly when using the potent inhibitor this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Very Low SHP2 Activity Detected | 1. Inactive Enzyme: Improper storage or handling of the SHP2 enzyme. 2. Substrate Degradation: Fluorogenic substrates like DiFMUP are light-sensitive. 3. Incorrect Buffer Conditions: Suboptimal pH, ionic strength, or missing essential components like DTT. 4. Assay Conditions: Incorrect incubation time or temperature. | 1. Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Prepare substrate solution fresh and protect from light. 3. Ensure the assay buffer is at the correct pH (typically around 6.0-7.2) and contains DTT.[1] 4. Optimize incubation time and temperature as per the specific assay protocol (e.g., 60 minutes at 37°C).[2] |
| High Background Fluorescence | 1. Substrate Autohydrolysis: Spontaneous breakdown of the fluorogenic substrate. 2. Contaminated Reagents or Plates: Presence of fluorescent contaminants. 3. Reader Settings: Incorrect excitation/emission wavelengths or gain settings. | 1. Include a "no-enzyme" control to measure and subtract background fluorescence. 2. Use high-quality reagents and new, clean assay plates. 3. Verify the fluorescence reader settings are appropriate for the substrate (e.g., Excitation/Emission = 360nm/460nm for DiFMUP).[3] |
| Inconsistent or Non-Reproducible Results | 1. Pipetting Errors: Inaccurate dispensing of small volumes of enzyme, substrate, or inhibitor. 2. Incomplete Mixing: Reagents not uniformly distributed in the wells. 3. Edge Effects: Evaporation from wells on the perimeter of the plate. 4. DMSO Concentration: High concentrations of DMSO (the solvent for many inhibitors) can inhibit enzyme activity. | 1. Use calibrated pipettes and proper pipetting techniques. For highly potent inhibitors like this compound, perform serial dilutions carefully. 2. Gently mix the plate after adding reagents. 3. Avoid using the outer wells of the plate or fill them with buffer/water to maintain humidity. 4. Keep the final DMSO concentration low and consistent across all wells (typically ≤1%).[4] |
| This compound Shows No or Weak Inhibition | 1. Incorrect Inhibitor Concentration: Errors in dilution calculations. 2. Inhibitor Degradation: Improper storage of the inhibitor stock solution. 3. Use of Full-Length SHP2 without Activation: Allosteric inhibitors may require the activated conformation of SHP2 for optimal binding. 4. Assay Sensitivity: The assay may not be sensitive enough to detect inhibition at the expected low concentrations. | 1. Double-check all dilution calculations. Given the high potency (IC50 ~1 nM), precise dilutions are critical.[4] 2. Store inhibitor stock solutions as recommended by the manufacturer, protected from light and moisture. 3. If using full-length SHP2, include a phosphopeptide activator (e.g., a dually phosphorylated IRS-1 peptide) in the assay.[1] 4. Ensure the assay is run under conditions where the enzyme activity is in the linear range and the signal-to-background ratio is high. |
| Observed IC50 for this compound is Higher than Expected | 1. High Enzyme Concentration: Too much enzyme in the assay can lead to an artificially high IC50 value. 2. High Substrate Concentration: If the inhibitor is competitive with the substrate, a high substrate concentration will increase the apparent IC50. 3. Incorrect SHP2 Construct: Different SHP2 constructs (e.g., wild-type vs. mutant, full-length vs. catalytic domain) can exhibit different sensitivities to inhibitors. | 1. Titrate the SHP2 enzyme to determine the lowest concentration that gives a robust signal. 2. Use a substrate concentration at or below the Michaelis-Menten constant (Km) for the enzyme.[1] 3. Be aware of the specific SHP2 construct being used. Allosteric inhibitors are often less effective against constitutively active mutants (e.g., E76K) that are already in an "open" conformation.[5] |
Frequently Asked Questions (FAQs)
About the SHP2 Enzyme and its Activity
Q1: What is SHP2 and why is it an important drug target? A1: SHP2 (Src homology 2 domain-containing phosphatase 2) is a protein tyrosine phosphatase that plays a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation, such as the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.[1][6][7] Aberrant SHP2 activity is implicated in various cancers and developmental disorders, making it a significant target for therapeutic intervention.[1][6]
Q2: Why is full-length SHP2 auto-inhibited? A2: In its inactive state, the N-terminal SH2 domain of SHP2 folds back and blocks the active site of the phosphatase (PTP) domain.[5][6] This prevents the enzyme from dephosphorylating its substrates. Activation occurs when a phosphotyrosine-containing protein binds to the SH2 domains, causing a conformational change that exposes the catalytic site.[5][6]
About the Inhibitor this compound
Q3: What is this compound? A3: this compound is a highly potent inhibitor of SHP2, with a reported IC50 of approximately 1 nM.[4] It is used in research, particularly in the context of glioblastoma.[4]
Q4: Is this compound an allosteric or active-site inhibitor? A4: While specific mechanistic data for this compound is limited in the provided search results, its high potency is characteristic of many recently developed allosteric inhibitors. Allosteric inhibitors bind to a site distinct from the catalytic pocket and stabilize the auto-inhibited, inactive conformation of SHP2.[8] This mechanism often provides greater selectivity compared to inhibitors that target the highly conserved active sites of phosphatases.
Q5: How does the mechanism of inhibition affect the assay? A5:
-
Active-site inhibitors compete directly with the substrate. Their apparent potency can be affected by the substrate concentration.
-
Allosteric inhibitors that stabilize the inactive conformation may be less effective against SHP2 mutants (like E76K) that are constitutively active.[5] When using full-length wild-type SHP2, the presence of an activating peptide is necessary to create the dynamic equilibrium between active and inactive states that the allosteric inhibitor can then modulate.
About the Assay Protocol
Q6: What is a typical substrate used in SHP2 activity assays? A6: A common and effective substrate is 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[3] It is a fluorogenic substrate, meaning it becomes fluorescent after the phosphate group is removed by SHP2, providing a sensitive and continuous measure of enzyme activity.
Q7: What are the key components of the assay buffer? A7: A typical assay buffer includes a buffering agent to maintain pH (e.g., Bis-Tris or HEPES), salt (e.g., NaCl), a reducing agent like Dithiothreitol (DTT) to prevent oxidation of the catalytic cysteine, and a surfactant (e.g., Tween-20) to prevent protein aggregation.[1]
Q8: Should I use the full-length SHP2 or just the catalytic domain? A8: This depends on the goal of the experiment.
-
Catalytic Domain: Use for screening active-site directed inhibitors. It is constitutively active, simplifying the assay.
-
Full-Length SHP2: Use for studying allosteric inhibitors that modulate the auto-inhibited state. This form is more physiologically relevant but requires an activating phosphopeptide in the assay.[1]
Data Summary
Inhibitor Potency (IC50 Values)
The following table summarizes the reported IC50 values for various SHP2 inhibitors. Note the high potency of this compound.
| Inhibitor | SHP2 Construct | IC50 Value | Reference(s) |
| This compound | SHP2 | 1 nM | [4] |
| SHP099 | Wild-Type SHP2 | 71 nM | [6] |
| SHP099 | SHP2 E76K Mutant | 2.896 µM | [9] |
| NSC-87877 | Shp2 | 0.32 µM | [6] |
| PHPS1 | Shp2 | Ki of 0.73 µM | [10] |
| Compound 1 | Wild-Type SHP2 | 9.8 µM | [3] |
| Compound 1 | SHP2 E76K Mutant | 7.67 µM | [3] |
| Compound 1 | SHP2 PTP Domain | 20.87 µM | [3] |
Experimental Protocol
SHP2 Phosphatase Activity Assay Using DiFMUP
This protocol is a generalized procedure for measuring SHP2 inhibition with this compound in a 384-well plate format. Optimization may be required.
Materials:
-
Recombinant full-length SHP2 enzyme
-
SHP2 Activating Peptide (e.g., dually phosphorylated IRS-1 peptide)
-
This compound inhibitor
-
DiFMUP substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[1]
-
DMSO (for dissolving inhibitor)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Workflow Diagram:
References
- 1. Dual Allosteric Inhibition of SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Allosteric Site on SHP2’s Protein Tyrosine Phosphatase Domain is Targetable with Druglike Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular features underlying differential SHP1/SHP2 binding of immune checkpoint receptors | eLife [elifesciences.org]
- 8. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - OAK Open Access Archive [oak.novartis.com]
- 9. Molecular mechanism of SHP2 activation by PD-1 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Tyrosine Phosphatase SHP2: A New Target for Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Shp2-IN-16 and Other Leading SHP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Efficacy of Novel SHP2 Inhibitors
The protein tyrosine phosphatase SHP2 has emerged as a critical target in oncology and other therapeutic areas due to its central role in mediating cell growth and differentiation signaling pathways. The development of small molecule inhibitors targeting SHP2 has therefore become an area of intense research. This guide provides a comparative analysis of the efficacy of Shp2-IN-16 against other prominent SHP2 inhibitors, including TNO155, RMC-4630, and JAB-3312, supported by available preclinical data.
At a Glance: Comparative Efficacy of SHP2 Inhibitors
To facilitate a clear comparison, the following tables summarize the key in vitro and in vivo efficacy data for this compound and its counterparts.
Table 1: In Vitro Potency of SHP2 Inhibitors
| Inhibitor | Biochemical IC50 (nM) | Cellular pERK Inhibition IC50 (nM) | Cell Line for Cellular Assay |
| This compound | 1[1] | Not Available | Not Available |
| TNO155 | 11[2] | ~266 (Kelly cells)[3] | Kelly |
| RMC-4630 | 1.29[4] | 14 (PC9), 20 (NCI-H358)[4], 7 (Calu-1)[5] | PC9, NCI-H358, Calu-1 |
| JAB-3312 | 1.44 - 1.9[6][7] | 0.23 - 4.84[6][7] | KYSE-520, NCI-H358 |
Table 2: In Vivo Efficacy of SHP2 Inhibitors in Xenograft Models
| Inhibitor | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound | Not Available | Not Available | Not Available |
| TNO155 | Kelly (Neuroblastoma) | High and low dose regimens | Significant tumor growth inhibition with high dose[3] |
| RMC-4630 | RPMI-8226 (Multiple Myeloma) | 30 mg/kg, daily | Significant reduction in tumor size, growth, and weight[8] |
| JAB-3312 | KYSE-520 (Esophageal) | 1.0 mg/kg, daily | 95% TGI[7] |
| MIA PaCa-2 (Pancreatic) | 0.5 mg/kg (with glecirasib) | Synergistic tumor growth inhibition[9] | |
| NCI-H1975 (NSCLC) | Not specified (with osimertinib) | Significantly delayed tumor regrowth[10] |
Understanding the Mechanism: The SHP2 Signaling Pathway
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade, a key pathway regulating cell proliferation, differentiation, and survival.
Figure 1. Simplified SHP2 signaling pathway in the context of the RAS-MAPK cascade.
Experimental Deep Dive: Methodologies for Efficacy Assessment
The data presented in this guide are derived from a variety of preclinical experimental setups. Below are detailed protocols for key assays used to evaluate the efficacy of SHP2 inhibitors.
SHP2 Enzymatic Assay
This assay quantifies the direct inhibitory effect of a compound on SHP2 enzymatic activity.
Figure 2. Workflow for a typical SHP2 enzymatic assay.
Protocol:
-
Recombinant human SHP2 enzyme is pre-incubated with varying concentrations of the test inhibitor or vehicle control for a specified time at 37°C in an appropriate buffer (e.g., modified HEPES buffer pH 7.2)[9].
-
The enzymatic reaction is initiated by adding a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)[9].
-
The reaction is allowed to proceed for a defined period, after which the fluorescence of the product is measured using a microplate reader[9].
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration[8].
Cellular Phospho-ERK (p-ERK) Western Blot Assay
This assay assesses the inhibitor's ability to block SHP2-mediated signaling within a cellular context by measuring the phosphorylation status of ERK, a downstream effector.
Protocol:
-
Cancer cells (e.g., KYSE-520) are seeded and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the SHP2 inhibitor for a specified duration.
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against phospho-ERK (p-ERK) and total ERK, followed by incubation with appropriate secondary antibodies.
-
The protein bands are visualized, and the band intensities are quantified to determine the ratio of p-ERK to total ERK[11][12].
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of the SHP2 inhibitor in a living organism.
Figure 3. General workflow for an in vivo xenograft study.
Protocol:
-
Human cancer cells are subcutaneously injected into immunodeficient mice[13].
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups[13].
-
The SHP2 inhibitor is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle[8].
-
Tumor volume and mouse body weight are measured regularly throughout the study.
-
At the end of the study, tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
The available data indicates that this compound is a highly potent biochemical inhibitor of SHP2. However, a comprehensive comparison of its efficacy with other leading inhibitors like TNO155, RMC-4630, and JAB-3312 is currently limited by the lack of publicly available cellular and in vivo data for this compound. JAB-3312 and RMC-4630 have demonstrated robust in vitro and in vivo activity in various cancer models. Further preclinical studies on this compound are necessary to fully elucidate its therapeutic potential relative to other SHP2 inhibitors in clinical development. This guide will be updated as more data becomes available.
References
- 1. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sellerslab.org [sellerslab.org]
- 4. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SEC Filing | Revolution Medicines [ir.revmed.com]
- 8. Discovery of JAB-3312, a Potent SHP2 Allosteric Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Oral Combination Treatment of Gefitinib (IressaTM) and Sasam-Kyeongokgo: Synergistic Effects on the NCI-H520 Tumor Cell Line [mdpi.com]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
Validating the Anti-Tumor Efficacy of Novel SHP2 Inhibitors: A Comparative Guide for Shp2-IN-16
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-tumor activity of the novel SHP2 inhibitor, Shp2-IN-16. Due to the limited publicly available data on this compound, this document serves as a template, outlining the necessary experiments and providing comparative data from well-characterized SHP2 inhibitors, such as SHP099 and TNO155. By following the outlined experimental protocols and comparing the resulting data with established benchmarks, researchers can effectively evaluate the preclinical potential of this compound.
The Role of SHP2 in Cancer
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signaling pathways downstream of various receptor tyrosine kinases (RTKs).[1][2] SHP2 is a key component of the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT signaling cascades, which are fundamental to cell proliferation, survival, and differentiation.[1][3] In many cancers, hyperactivation of SHP2, either through genetic mutations or upstream signaling, promotes tumor growth and metastasis, making it a compelling target for cancer therapy.[1][4]
Comparative Efficacy of SHP2 Inhibitors
A critical step in validating a new drug candidate is to compare its performance against existing alternatives. The following tables summarize key performance indicators for established SHP2 inhibitors. Researchers should aim to generate analogous data for this compound to benchmark its potency and efficacy.
Table 1: In Vitro Potency of SHP2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Reference |
| This compound | SHP2 | Data to be determined | e.g., KYSE-520, SNU-638 | - |
| SHP099 | SHP2 | 71 | Enzyme Assay | [5] |
| TNO155 | SHP2 | 30 | Enzyme Assay | [5] |
| RMC-4630 | SHP2 | 2.5 | Enzyme Assay | [6] |
Table 2: In Vivo Anti-Tumor Activity of SHP2 Inhibitors
| Inhibitor | Dose & Route | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| This compound | Data to be determined | e.g., KYSE-520 esophageal cancer | Data to be determined | - |
| SHP099 | 100 mg/kg, oral | KYSE-520 | >90 | [5] |
| TNO155 | 50 mg/kg, oral | SNU-638 gastric cancer | 60-70 | [5] |
Signaling Pathways and Experimental Workflow
Visualizing the biological context and the experimental process is crucial for understanding the validation strategy.
Figure 1. Simplified SHP2 signaling pathway in cancer.
Figure 2. Experimental workflow for validating this compound.
Figure 3. Logic for comparative evaluation of this compound.
Experimental Protocols
Detailed and reproducible methodologies are paramount for the validation of a new therapeutic agent. Below are standard protocols for key experiments.
SHP2 Enzymatic Assay (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits 50% of the SHP2 enzymatic activity.
Materials:
-
Recombinant human SHP2 protein
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound and control inhibitors (e.g., SHP099)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the diluted inhibitor or vehicle control.
-
Add 25 µL of recombinant SHP2 protein to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the pNPP substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (GI50 Determination)
Objective: To determine the concentration of this compound that causes 50% growth inhibition in cancer cell lines.
Materials:
-
Cancer cell lines with known SHP2 dependency (e.g., KYSE-520, SNU-638)
-
Complete cell culture medium
-
This compound and control inhibitors
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted inhibitor or vehicle control.
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the log concentration of the inhibitor.
Western Blot for Target Engagement and Pathway Modulation
Objective: To confirm that this compound engages its target and modulates downstream signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-SHP2, anti-GAPDH)
-
Secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescence substrate and imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the changes in the phosphorylation levels of ERK and AKT to assess pathway modulation.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for tumor implantation
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound at various doses and schedules (e.g., daily oral gavage).
-
Measure the tumor volume and body weight of the mice 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
By systematically executing these experiments and comparing the results to the provided benchmarks, researchers can build a comprehensive data package to validate the anti-tumor activity of this compound and inform its potential for further clinical development.
References
- 1. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches [mdpi.com]
- 4. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
Comparative Analysis of Pyrazolopyrazine SHP2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazolopyrazine-based SHP2 inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of novel cancer therapeutics.
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in cellular signaling pathways, making it a compelling target for cancer therapy. Its role in mediating cell proliferation and differentiation has led to the development of numerous inhibitors.[1][2] Among these, compounds featuring a pyrazolopyrazine scaffold have shown significant promise as allosteric inhibitors. This guide offers a comparative analysis of key pyrazolopyrazine SHP2 inhibitors, focusing on their biochemical potency, cellular activity, and pharmacokinetic profiles.
Quantitative Data Summary
The following tables summarize the key quantitative data for prominent pyrazolopyrazine SHP2 inhibitors, providing a basis for direct comparison of their performance.
Table 1: In Vitro Potency of Pyrazolopyrazine SHP2 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Binding Affinity (Kd, nM) | Reference |
| TNO155 | SHP2 | Enzymatic (DiFMUP) | 11 | - | [3] |
| IACS-13909 | SHP2 | Enzymatic (DiFMUP) | 15.7 | 32 | [4] |
| JAB-3312 | SHP2 | Enzymatic | 1.44 | 0.37 | [5][6] |
| TK-642 | SHP2 | Enzymatic | 2.7 | - | [7] |
Table 2: Cellular Activity of Pyrazolopyrazine SHP2 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| TNO155 | Various Neuroblastoma Cell Lines | Cell Viability | Varies (cell line dependent) | [8] |
| IACS-13909 | KYSE-520 | pERK Inhibition | - | [4] |
| NCI-H1975 CS | Cell Proliferation (GI50) | ~1000 | [4] | |
| JAB-3312 | KYSE-520 | pERK Inhibition | 0.23 | [6] |
| KYSE-520 | Antiproliferative | 7.4 | [6] | |
| TK-642 | KYSE-520 | Cell Proliferation | 5730 | [7] |
Table 3: Pharmacokinetic Properties of Pyrazolopyrazine SHP2 Inhibitors
| Inhibitor | Species | Route | Bioavailability (%) | Half-life (t½, h) | Cmax | Tmax (h) | Reference |
| TNO155 | Human | Oral | - | ~34 | - | ~1.1 | [9] |
| Mouse | Oral | 78 | 2 | - | 0.8 | [3] | |
| Rat | Oral | 100 | 8 | - | 1 | [3] | |
| Dog | Oral | >100 | 9 | - | 2 | [3] | |
| Monkey | Oral | 60 | 9 | - | 2 | [3] | |
| IACS-13909 | Mouse | Oral | >70 | ≥7 | - | - | [10] |
| Rat | Oral | >70 | ≥7 | - | - | [10] | |
| Dog | Oral | >70 | ≥7 | - | - | [10] | |
| JAB-3312 | Animal Models | - | Favorable | - | - | - | [5] |
| TK-642 | - | Oral | 42.5 | 2.47 | - | - | [7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrazolopyrazine SHP2 inhibitors.
SHP2 Enzymatic Inhibition Assay (DiFMUP-based)
This protocol is adapted from established methods for measuring SHP2 phosphatase activity.[11]
Objective: To determine the in vitro inhibitory potency (IC50) of a compound against SHP2.
Materials:
-
Recombinant full-length human SHP2 protein
-
SHP2-activating peptide (e.g., dually phosphorylated IRS-1 peptide)
-
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate
-
Assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 100 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence microplate reader (Excitation: ~358 nm, Emission: ~450 nm)
Procedure:
-
Prepare a solution of recombinant SHP2 in assay buffer.
-
For full-length SHP2, pre-incubate the enzyme with the activating peptide at room temperature for 20 minutes to achieve the active conformation.
-
Serially dilute the test compounds in DMSO and then in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Add the SHP2 enzyme solution to the wells of the 384-well plate.
-
Add the diluted test compounds to the respective wells and incubate for a defined period (e.g., 30 minutes) at room temperature. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.
-
Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed time point (endpoint read) using a microplate reader.
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular pERK Inhibition Assay
This protocol outlines a general method to assess the ability of a compound to inhibit SHP2-mediated signaling in a cellular context.
Objective: To determine the cellular potency (IC50) of a compound by measuring the phosphorylation of ERK, a downstream effector of the SHP2 pathway.
Materials:
-
Cancer cell line known to be dependent on SHP2 signaling (e.g., KYSE-520)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Growth factors (e.g., EGF) to stimulate the pathway, if necessary
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Primary antibodies against phospho-ERK (p-ERK) and total ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a few hours to reduce basal signaling.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 2 hours).
-
If necessary, stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration in each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ERK and total ERK.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample.
-
Calculate the percent inhibition of p-ERK phosphorylation for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the cellular IC50 value.
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for assessing the pharmacokinetic properties of a SHP2 inhibitor in an animal model.[12]
Objective: To determine key pharmacokinetic parameters such as bioavailability, half-life, Cmax, and Tmax of a test compound in rodents.
Materials:
-
Test compound
-
Vehicle for formulation (e.g., a mixture of Solutol, ethanol, and water)
-
Male Sprague-Dawley rats or other suitable rodent model
-
Dosing gavage needles and syringes for oral administration
-
Intravenous administration setup
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the animals overnight before dosing.
-
Divide the animals into groups for intravenous (IV) and oral (PO) administration.
-
Administer a single dose of the formulated test compound to each animal. For the PO group, administer via oral gavage. For the IV group, administer via a suitable vein (e.g., tail vein).
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the test compound.
-
Extract the test compound from the plasma samples, standards, and QCs using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples by a validated LC-MS/MS method to determine the concentration of the test compound.
-
Use pharmacokinetic software to calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, and bioavailability) from the plasma concentration-time data.
References
- 1. Targeting SHP2 Cryptic Allosteric Sites for Effective Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of JAB-3312, a Potent SHP2 Allosteric Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. JAB-3312, a Potent Allosteric SHP2 Inhibitor That Enhances the Efficacy of RTK/RAS/MAPK and PD-1 Blockade Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Allosteric SHP2 inhibitor IACS-13909 overcomes EGFR-dependent and EGFR-independent resistance mechanisms towards osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric inhibition of SHP2 phos ... | Article | H1 Connect [archive.connect.h1.co]
- 12. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Shp2-IN-16 Target Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The protein tyrosine phosphatase Shp2 (Src homology 2 domain-containing phosphatase 2) has emerged as a critical node in cellular signaling pathways, particularly the RAS-MAPK pathway, making it a compelling target for therapeutic intervention in various cancers. Shp2-IN-16 is a potent inhibitor of Shp2 with a reported biochemical half-maximal inhibitory concentration (IC50) of 1 nM.[1] This guide provides a comparative analysis of this compound, evaluating its target specificity by comparing it with other known Shp2 inhibitors and outlining key experimental protocols for validation.
Comparative Analysis of Shp2 Inhibitors
The landscape of Shp2 inhibitors can be broadly categorized into two classes: allosteric inhibitors and active-site (catalytic) inhibitors. Allosteric inhibitors, such as the well-characterized SHP099 and TNO155, bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing Shp2 in an auto-inhibited conformation.[2] This mechanism generally leads to high selectivity for Shp2 over other protein tyrosine phosphatases (PTPs). In contrast, active-site inhibitors target the highly conserved catalytic domain of PTPs, which can lead to challenges in achieving selectivity and may result in off-target effects.
Below is a summary of key performance data for this compound and a selection of alternative allosteric and active-site inhibitors.
| Inhibitor | Type | Biochemical IC50 (SHP2) | Cellular pERK Inhibition IC50 | Selectivity Notes |
| This compound | Not Specified | 1 nM[1] | Data not available | Data not available |
| SHP099 | Allosteric | 71 nM[2] | ~500 nM (KYSE-520 cells) | Highly selective over other PTPs, including SHP1, and a panel of 66 kinases.[3] |
| TNO155 | Allosteric | 11 nM[4] | Data not available | High selectivity for SHP2.[4] |
| RMC-4630 | Allosteric | Data not available | Data not available | In clinical trials, often in combination therapies.[4] |
| RMC-4550 | Allosteric | 0.58 nM[5] | 7 nM (Calu-1 cells)[5] | Highly selective for SHP2 over 15 other phosphatases and 468 kinases.[5] |
| PF-07284892 | Allosteric | 21 nM[6] | Low nanomolar range[6] | >1,000-fold selectivity for SHP2 over 21 other phosphatases, including SHP1.[6] |
| IACS-13909 | Allosteric | 15.7 nM[4] | Data not available | Specific to SHP2 with no inhibitory effect on SHP1.[4] |
| NSC-87877 | Active Site | 318 nM[6] | Ineffective at robustly inhibiting MAPK pathway activation in some cell lines.[7] | Poor selectivity against the closely related SHP1.[6] |
| PHPS1 | Active Site | Ki = 0.73 µM | Inhibits HGF-induced pERK | 8-fold and 15-fold more selective for Shp2 over PTP1B and Shp1, respectively.[8] |
| GS-493 | Active Site | 71 nM | Shows off-target effects on PDGFRβ.[7] | 29-fold and 45-fold more selective for Shp2 over SHP1 and PTP1B, respectively. |
| IIB-08 | Active Site | Data not available | Shows off-target effects on PDGFRβ.[7] | Data not available |
Experimental Protocols for Target Specificity Validation
To rigorously validate the target specificity of this compound, a series of biochemical and cellular assays are essential. These experiments are designed to confirm direct binding to Shp2, assess potency and selectivity, and verify the on-target mechanism of action in a cellular context.
Biochemical Phosphatase Activity Assay
This assay directly measures the enzymatic activity of Shp2 and its inhibition by this compound.
Objective: To determine the IC50 value of this compound against purified Shp2 protein and to assess its selectivity against other phosphatases like SHP1 and PTP1B.
Methodology:
-
Enzyme and Substrate: Recombinant human Shp2 protein is incubated with a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Inhibitor Treatment: A dose-response curve is generated by adding varying concentrations of this compound to the reaction.
-
Detection: The enzymatic reaction produces a fluorescent product, which is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is calculated, and the IC50 value is determined by fitting the dose-response data to a suitable equation.
-
Selectivity: The same assay is performed with other phosphatases (e.g., SHP1, PTP1B) to determine the IC50 values for off-target inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a compound in a cellular environment.
Objective: To demonstrate that this compound directly binds to and stabilizes Shp2 in intact cells.
Methodology:
-
Cell Treatment: Intact cells are treated with either vehicle (DMSO) or this compound.
-
Thermal Challenge: The treated cells are heated at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated fraction by centrifugation.
-
Detection: The amount of soluble Shp2 in each sample is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble Shp2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct binding.
Western Blot Analysis of Shp2 Signaling Pathway
This assay evaluates the functional consequence of Shp2 inhibition on its downstream signaling pathway.
Objective: To determine the cellular potency of this compound by measuring the inhibition of phosphorylation of downstream targets, such as ERK.
Methodology:
-
Cell Culture and Treatment: A suitable cancer cell line with an active RAS-MAPK pathway is treated with a range of concentrations of this compound.
-
Protein Extraction: After a defined incubation period, cells are lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
Detection and Quantification: The protein bands are visualized using chemiluminescence or fluorescence, and the band intensities are quantified.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated for each treatment condition, and the IC50 for p-ERK inhibition is determined.
Visualizing Key Concepts
To further clarify the experimental approaches and the underlying biological context, the following diagrams illustrate the Shp2 signaling pathway and the workflows for the described validation assays.
Caption: Shp2 signaling pathway and the point of intervention by this compound.
Caption: Experimental workflows for validating Shp2 inhibitor target specificity.
Conclusion
Validating the target specificity of a potent inhibitor like this compound is paramount for its development as a therapeutic agent. While its high biochemical potency is promising, a comprehensive evaluation of its cellular activity, direct target engagement, and selectivity profile against other phosphatases and kinases is necessary. The comparative data and experimental protocols provided in this guide offer a framework for researchers to objectively assess the performance of this compound against existing alternatives and to generate the crucial data needed to confidently establish its target specificity. A thorough investigation using these methods will be critical to understanding the full potential and any potential liabilities of this compound as a targeted cancer therapy.
References
- 1. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
SHP2 Inhibition in Glioblastoma: A Comparative Analysis of Preclinical Efficacy Across Molecular Subtypes
A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of the allosteric SHP2 inhibitor, SHP099, in different glioblastoma subtypes. This guide provides a comparative analysis of its activity, supporting experimental data, and detailed methodologies.
Note: The compound "Shp2-IN-16" specified in the query is not widely documented in publicly available scientific literature. Therefore, this guide will focus on the well-characterized and potent allosteric SHP2 inhibitor, SHP099 , as a representative molecule for which preclinical data in glioblastoma is available.
Introduction to SHP2 Inhibition in Glioblastoma
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by extensive cellular heterogeneity and resistance to standard therapies. Molecular subtyping of glioblastoma into categories such as Classical, Mesenchymal, and Proneural, based on distinct gene expression signatures, has provided a framework for understanding this heterogeneity and developing targeted therapies.
The non-receptor protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a promising therapeutic target in several cancers, including glioblastoma. SHP2 is a critical downstream signaling node for multiple receptor tyrosine kinases (RTKs), such as EGFR and PDGFRα, which are frequently dysregulated in glioblastoma. By dephosphorylating specific substrates, SHP2 plays a crucial role in activating the RAS/MAPK signaling pathway, which is essential for cancer cell proliferation, survival, and differentiation.
Allosteric inhibitors of SHP2, such as SHP099, have shown promise in preclinical studies by locking the enzyme in an auto-inhibited conformation. This guide provides a comparative overview of the preclinical activity of SHP099 in different molecular subtypes of glioblastoma, with a focus on its efficacy in patient-derived glioma stem-like cells (GSCs).
Comparative Efficacy of SHP099 in Glioblastoma Subtypes
The preclinical efficacy of SHP099 has been most prominently demonstrated in glioblastoma models with activation of PDGFRα signaling, a hallmark of the Proneural subtype.[1][2] The following tables summarize the quantitative data on SHP099's activity in glioma stem-like cells (GSCs) that can be classified into Proneural and Mesenchymal subtypes based on their molecular characteristics.[3][4]
| Cell Line | Glioblastoma Subtype (Inferred) | Key Molecular Features | SHP099 IC50 (µM) | Citation |
| GSC 157 | Proneural | PDGFRα amplification | ~5 | [1] |
| GSC 83 | Mesenchymal | High mesenchymal markers | ~10 | [1] |
| GSC 1123 | Mesenchymal | High mesenchymal markers | > 20 | [1] |
| GSC AC17 | Undetermined | Not specified | ~10 | [1] |
Table 1: Comparative in vitro efficacy of SHP099 in different glioma stem-like cell lines. The half-maximal inhibitory concentration (IC50) values indicate a higher sensitivity of the Proneural GSC line with PDGFRα amplification to SHP099 compared to the Mesenchymal GSC lines.
| Parameter | GSC 157 (Proneural) | GSC 83 (Mesenchymal) | GSC 1123 (Mesenchymal) | Citation |
| Effect on Cell Cycle | Increase in G0/G1 phase | Not reported | Not reported | [1] |
| Effect on Apoptosis | Significant increase | Not reported | Not reported | [1] |
| Inhibition of p-ERK | Strong inhibition | Moderate inhibition | Moderate inhibition | [1] |
Table 2: Summary of the cellular and signaling effects of SHP099 in different GSC subtypes. SHP099 demonstrates a pronounced effect on cell cycle arrest and apoptosis in the Proneural GSC line, consistent with its potent inhibition of the MAPK signaling pathway (p-ERK).
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language for Graphviz.
Caption: SHP2 signaling pathway in glioblastoma and the point of intervention by SHP099.
Caption: Experimental workflow for evaluating SHP099 efficacy in glioblastoma.
Caption: Comparative efficacy of SHP099 in Proneural vs. Mesenchymal glioblastoma subtypes.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Sang et al., 2019.[1]
Cell Viability Assay
-
Cell Culture: Glioma stem-like cells (GSCs) were cultured in serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF to maintain their stem-like state.
-
Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of SHP099 for 72 hours.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a nonlinear regression curve using GraphPad Prism software.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: GSC cultures were treated with SHP099 for the indicated times. After treatment, cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin).
-
Detection: After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Orthotopic Glioblastoma Xenograft Model
-
Cell Implantation: Patient-derived GSCs (e.g., GSC 157) engineered to express luciferase were stereotactically injected into the striatum of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Tumor growth was monitored weekly using bioluminescence imaging with an IVIS spectrum imaging system after intraperitoneal injection of D-luciferin.
-
Treatment Regimen: Once tumors were established, mice were randomized into treatment groups. SHP099 was administered orally, typically daily or on a 5-days-on/2-days-off schedule. Combination therapy with temozolomide (TMZ) was also evaluated, with TMZ administered intraperitoneally.
-
Efficacy Evaluation: The primary endpoint was overall survival, which was plotted on a Kaplan-Meier curve. Tumor burden, as measured by bioluminescence signal intensity, was a secondary endpoint.
Alternative and Combination Therapies
The current standard of care for newly diagnosed glioblastoma is surgical resection followed by radiation and chemotherapy with temozolomide (TMZ). However, resistance to TMZ is common. Preclinical studies have shown that combining SHP099 with TMZ resulted in a significant survival advantage compared to either agent alone in orthotopic glioblastoma models.[1] This suggests that SHP2 inhibition may sensitize glioblastoma cells to conventional chemotherapy.
Other targeted therapies under investigation for glioblastoma include inhibitors of EGFR, PI3K, and mTOR. The complex and interconnected nature of signaling pathways in glioblastoma suggests that combination therapies targeting multiple nodes will likely be necessary for effective treatment. The efficacy of SHP2 inhibitors in combination with these other targeted agents is an active area of research.
Conclusion
The preclinical data for the allosteric SHP2 inhibitor SHP099 in glioblastoma models is promising, particularly for the Proneural subtype characterized by PDGFRα activation. The available evidence indicates that SHP099 can effectively inhibit the MAPK signaling pathway, leading to cell cycle arrest and apoptosis in sensitive GSC lines. Furthermore, its ability to penetrate the blood-brain barrier and its synergistic effect with temozolomide in vivo highlight its therapeutic potential.
However, the differential sensitivity across glioblastoma subtypes, with Mesenchymal GSCs appearing less responsive, underscores the importance of patient stratification based on molecular biomarkers. Future clinical trials of SHP2 inhibitors in glioblastoma should consider the molecular subtype of the tumor to enrich for patient populations most likely to benefit from this therapeutic approach. Further research is also needed to explore rational combination strategies to overcome intrinsic and acquired resistance to SHP2 inhibition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. An allosteric inhibitor of SHP2 effectively targets PDGFRα-driven glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular subtypes and differentiation programmes of glioma stem cells as determinants of extracellular vesicle profiles and endothelial cell-stimulating activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent evolution of temozolomide resistance in glioblastoma stem cells is reflected in extracellular vesicles and coupled with radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of Allosteric SHP2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated target in oncology. Its role in mediating cellular proliferation and survival through the RAS-MAPK pathway has spurred the development of numerous inhibitors. A key challenge in targeting phosphatases is achieving high selectivity due to the conserved nature of their active sites. The advent of allosteric inhibitors, which bind to a unique pocket away from the active site, has marked a significant breakthrough in attaining potent and selective SHP2 inhibition.
This guide provides a comparative analysis of the selectivity profiles of three prominent allosteric SHP2 inhibitors: SHP099, RMC-4630, and TNO155. Due to the limited public information on a compound designated "Shp2-IN-16," this guide focuses on these well-characterized alternatives to illustrate the assessment of a SHP2 inhibitor's selectivity.
Quantitative Selectivity Profile
The following tables summarize the inhibitory activity and selectivity of SHP099, RMC-4630, and TNO155 against SHP2 and a panel of other phosphatases and kinases.
Table 1: Potency against SHP2
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| SHP099 | SHP2 | Biochemical | 71 | [1] |
| RMC-4630 | SHP2 | Biochemical | 1.29 | [2] |
| TNO155 | SHP2 | Biochemical | 11 | [] |
Table 2: Selectivity against other Phosphatases
| Inhibitor | Phosphatase Panel | Results | Reference |
| SHP099 | 21 phosphatases (including SHP1, PTP1B, CD45, etc.) | No detectable activity (IC50 > 100 µM for most) | [] |
| RMC-4630 | 14 phosphatases (including full-length SHP1) | No significant inhibition observed up to 10 µM | [2] |
| TNO155 | Not explicitly detailed in a panel | Stated to be highly selective for SHP2 | [4][5] |
Table 3: Selectivity against Kinases
| Inhibitor | Kinase Panel | Results | Reference |
| SHP099 | 66 kinases | No detectable activity | [5] |
| RMC-4630 | >450 kinases | >3,000-fold selectivity for SHP2 | [2] |
| TNO155 | Not explicitly detailed in a panel | Stated to be highly selective for SHP2 | [4][5] |
Experimental Protocols
The determination of an inhibitor's selectivity profile relies on robust and standardized biochemical assays. Below are detailed methodologies for in vitro phosphatase and kinase selectivity profiling.
In Vitro Phosphatase Selectivity Assay
This assay is designed to measure the inhibitory activity of a compound against a panel of purified protein tyrosine phosphatases (PTPs).
Objective: To determine the IC50 values of a test compound against a panel of phosphatases to assess its selectivity.
Materials:
-
Purified recombinant phosphatases (e.g., SHP2, SHP1, PTP1B, etc.)
-
Fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
Test compound serially diluted in DMSO
-
384-well black microplates
-
Plate reader capable of fluorescence detection (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a working solution of each phosphatase in the assay buffer. The final concentration should be in the linear range of the assay, determined empirically.
-
In the 384-well plate, add 5 µL of the appropriate phosphatase working solution to each well.
-
Add 50 nL of the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the phosphatase reaction by adding 5 µL of the DiFMUP substrate solution (at a concentration close to its Km for each enzyme) to each well.
-
Immediately begin kinetic reading of the fluorescence intensity every minute for 30-60 minutes at 30°C using the plate reader.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the percent inhibition data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vitro Kinase Selectivity Assay (Kinome Scan)
This high-throughput assay measures the binding affinity or inhibitory activity of a compound against a large panel of purified kinases.
Objective: To profile the selectivity of a test compound across the human kinome.
Materials:
-
A panel of purified recombinant kinases
-
A suitable substrate for each kinase (e.g., a generic peptide or a specific protein substrate)
-
³³P-γ-ATP (for radiometric assays) or ADP-Glo™ Kinase Assay kit (for luminescence-based assays)
-
Assay buffer (kinase-specific, but generally contains a buffer, divalent cations like MgCl₂, and DTT)
-
Test compound serially diluted in DMSO
-
96- or 384-well plates
-
Apparatus for detecting radioactivity (e.g., scintillation counter) or luminescence (plate reader)
Procedure (Radiometric Assay Example):
-
Prepare a reaction mixture containing the assay buffer, ³³P-γ-ATP, and the kinase substrate in each well of the plate.
-
Add the test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding the specific kinase to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated ³³P-γ-ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Data is often presented as a percentage of control or as IC50 values if a dose-response curve is generated.
Visualizations
SHP2 Signaling Pathway
Caption: SHP2 activation downstream of RTKs leading to RAS-MAPK signaling.
Experimental Workflow for Inhibitor Selectivity Profiling
Caption: Workflow for assessing the selectivity of a SHP2 inhibitor.
References
- 1. tenovapharma.com [tenovapharma.com]
- 2. SEC Filing | Revolution Medicines [ir.revmed.com]
- 4. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of Novel SHP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical target in oncology. Its role as a downstream signaling node for multiple receptor tyrosine kinases (RTKs) makes it a key player in the RAS-MAPK pathway, which is frequently hyperactivated in various cancers. This guide provides a comparative analysis of the pharmacokinetic (PK) properties of three novel allosteric SHP2 inhibitors: TNO155, RMC-4630, and IACS-13909, based on available preclinical and clinical data.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of TNO155, RMC-4630, and IACS-13909. These parameters are crucial for evaluating the drugs' absorption, distribution, metabolism, and excretion (ADME) profiles, which in turn influence their efficacy and safety.
| Parameter | TNO155 (Human) | RMC-4630 (Human) | IACS-13909 (Mouse, Rat, Dog) |
| Tmax (Time to Maximum Concentration) | ~1.1 hours[1] | ~0.5–2 hours | Not explicitly stated |
| T½ (Half-life) | ~34 hours[1] | Not explicitly stated | ≥7 hours[2] |
| Bioavailability (%F) | Not explicitly stated | Orally bioavailable | >70%[2] |
| Clearance (Cl) | Not explicitly stated | Not explicitly stated | Low |
| Exposure | Near dose-proportional | Dose-dependent increases | Not explicitly stated |
| Dosing Schedule in Studies | Once or twice daily[1] | Daily and twice weekly | Once daily |
Detailed Experimental Protocols
Understanding the methodologies used to generate pharmacokinetic data is essential for accurate interpretation and comparison. Below are the detailed protocols for key experiments cited in this guide.
Pharmacokinetic Analysis of TNO155 in Patients with Advanced Solid Tumors
Study Design: This was a first-in-human, open-label, dose-escalation and expansion trial (NCT03114319) in adult patients with advanced solid tumors.[1] TNO155 was administered orally at various dosing schedules.[1]
Blood Sampling: Serial blood samples were collected at pre-defined time points after TNO155 administration to characterize the plasma concentration-time profile.
Bioanalytical Method: Plasma concentrations of TNO155 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While the specific details of the assay (e.g., LC column, mobile phases, mass transitions) are not publicly available, such methods typically involve protein precipitation from plasma, followed by chromatographic separation and mass spectrometric detection.
Pharmacokinetic Parameter Calculation: Non-compartmental analysis was used to calculate key pharmacokinetic parameters, including Tmax, Cmax, AUC, and T½, from the plasma concentration-time data.
Pharmacokinetic Analysis of RMC-4630 in Patients with RAS-Addicted Solid Cancers
Study Design: A Phase 1 clinical trial (RMC-4630-01) was conducted to evaluate the safety, tolerability, and pharmacokinetics of RMC-4630 in patients with advanced solid tumors harboring specific genomic mutations. The drug was administered orally on different schedules.
Blood Sampling: Plasma samples were collected at various time points after drug administration to determine the pharmacokinetic profile.
Bioanalytical Method: Plasma concentrations of RMC-4630 were measured using a validated LC-MS/MS method. Specific details of the analytical method are not detailed in the available public documents.
Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters were calculated from the plasma concentration-time data to assess dose-proportionality and other key characteristics.
Preclinical Pharmacokinetic Evaluation of IACS-13909
Animal Models: The pharmacokinetic properties of IACS-13909 were evaluated in mice, rats, and dogs.[2]
Drug Administration and Sampling: IACS-13909 was administered orally. Blood samples were collected at multiple time points post-administration.
Bioanalytical Method: Plasma concentrations of IACS-13909 were quantified using a validated LC-MS/MS method. The detailed protocol from the supplementary materials of the cited publication includes:
-
Sample Preparation: Protein precipitation of plasma samples.
-
LC-MS/MS System: A specific high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Chromatography: Separation was achieved on a C18 reverse-phase column with a gradient elution using specific mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Mass Spectrometry: Detection was performed using multiple reaction monitoring (MRM) in positive ion mode, with specific precursor-to-product ion transitions for IACS-13909 and an internal standard.
Pharmacokinetic Parameter Calculation: Standard non-compartmental analysis was performed to determine pharmacokinetic parameters such as bioavailability, clearance, and half-life.[2]
Visualizations
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling cascade, which is a key pathway for cell proliferation and survival.
Caption: The SHP2 signaling pathway and the point of intervention for SHP2 inhibitors.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines a typical workflow for evaluating the pharmacokinetic properties of a novel SHP2 inhibitor in a preclinical or clinical setting.
Caption: A generalized workflow for a pharmacokinetic study of a small molecule inhibitor.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Shp2-IN-16
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the SHP2 Inhibitor, Shp2-IN-16.
This document provides crucial safety and logistical information for the laboratory use of this compound, a potent inhibitor of the protein tyrosine phosphatase SHP2. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
I. Compound and Safety Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following information has been compiled from supplier data and general safety protocols for potent small molecule inhibitors.
| Property | Data |
| Compound Name | This compound |
| Synonyms | Compound 222 |
| Molecular Formula | C₂₅H₂₄F₂N₆O |
| Molecular Weight | 462.49 g/mol [1] |
| Primary Target | SHP2 (PTPN11) |
| Reported IC₅₀ | 1 nM[1] |
| Appearance | Solid powder (assume) |
| Storage Temperature | Refer to Certificate of Analysis; typically -20°C for powder and -80°C for solutions. |
II. Personal Protective Equipment (PPE)
Given the high potency of this compound, stringent adherence to PPE protocols is mandatory to prevent exposure through inhalation, ingestion, or skin contact.
| PPE Item | Specification |
| Hand Protection | Double-gloving with nitrile gloves. Change gloves immediately if contaminated. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. |
| Body Protection | Fully buttoned laboratory coat with elastic cuffs. Consider a disposable gown for handling larger quantities. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required when handling the powder outside of a certified chemical fume hood to prevent aerosol inhalation. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. |
III. Operational Plan: Handling and Use
A. Reconstitution and Aliquoting:
-
Preparation: Perform all work with powdered this compound in a certified chemical fume hood.
-
Solvent: Use an appropriate solvent as recommended by the supplier (commonly DMSO for stock solutions).
-
Procedure:
-
Calculate the required volume of solvent to achieve the desired stock concentration.
-
Carefully add the solvent to the vial containing the this compound powder.
-
Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
-
Labeling: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store stock solutions at -80°C unless otherwise specified by the supplier.
B. Experimental Use (Cell-Based Assays):
-
When treating cells with this compound, perform dilutions of the stock solution in cell culture media within a biological safety cabinet.
-
After adding the inhibitor to cell cultures, incubate for the desired period.
-
All subsequent handling of treated cells and media should be performed with appropriate PPE.
IV. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Powdered Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal protocols. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container immediately after use. Do not discard in regular trash. |
| Liquid Waste (e.g., treated cell media) | Collect in a labeled hazardous waste container. The container should be compatible with the solvents used (e.g., DMSO). Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Dispose of in a designated hazardous waste stream for chemically contaminated items. |
Experimental Protocols
A. Cell Viability Assay to Determine IC₅₀ of this compound in Glioblastoma Cells
This protocol outlines a method to assess the effect of this compound on the viability of glioblastoma cell lines.
-
Cell Plating:
-
Harvest and count glioblastoma cells (e.g., U-87 MG).
-
Plate 5,000 cells per well in a 96-well plate in a total volume of 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would span from 1 nM to 10 µM. Include a DMSO-only control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.
-
Incubate for 72 hours.
-
-
Viability Assessment (Using a reagent like CellTiter-Glo®):
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control.
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.
-
B. Western Blot Analysis of p-ERK Levels Following this compound Treatment
This protocol is designed to verify the mechanism of action of this compound by measuring the phosphorylation of a key downstream effector, ERK.
-
Cell Culture and Treatment:
-
Plate glioblastoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at a concentration determined from the viability assay (e.g., 10x IC₅₀) for a specified time (e.g., 2 hours). Include a DMSO control.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% gradient gel.[2]
-
Transfer the proteins to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (as a loading control).[2][4]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal to determine the relative change in ERK phosphorylation upon inhibitor treatment.
-
Mandatory Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
